molecular formula C20H14BrCl2FN2O6S2 B608948 MDL-801 CAS No. 2275619-55-9

MDL-801

Cat. No.: B608948
CAS No.: 2275619-55-9
M. Wt: 612.26
InChI Key: MJYYUGUIBHEWRX-UHFFFAOYSA-N
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Description

MDL-801 is a potent and selective small-molecule activator of SIRT6, an NAD+-dependent deacetylase implicated in critical biological processes such as genome stability, metabolism, and aging. It functions by binding to an allosteric site on SIRT6, stabilizing a catalytically competent conformation that enhances the enzyme's deacetylase activity towards histone H3 lysine residues, including H3K9, H3K18, and H3K56 . Structural studies, including co-crystal structures, have elucidated the binding mode of this compound within a hydrophobic allosteric pocket, where key interactions, such as those involving the 5-bromo substituent, contribute to its efficacy . This allosteric activation mechanism results in a significant increase in SIRT6's deacetylation activity without major conformational changes in the enzyme's structure . In research settings, this compound has demonstrated substantial therapeutic potential. It exhibits broad anti-proliferative effects across diverse cancer models. Studies have shown that this compound can suppress the growth and proliferation of human hepatocellular carcinoma cells and elicit potent anti-tumor effects in models of colorectal cancer (CRC), including cell line-derived xenografts, patient-derived organoids, and spontaneous CRC models . The compound's mechanism in CRC involves the deacetylation of histone H3 at the CYP24A1 gene locus, suppressing its expression and thereby synergistically enhancing the anti-tumor activity of vitamin D3 . As a research tool, this compound provides a powerful means to probe the complex physiological and pathological roles of SIRT6, offering insights relevant to aging-related diseases and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrCl2FN2O6S2/c1-10-4-17(24)16(21)9-18(10)26-34(31,32)19-3-2-13(8-15(19)20(27)28)25-33(29,30)14-6-11(22)5-12(23)7-14/h2-9,25-26H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYYUGUIBHEWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrCl2FN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111347
Record name 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2275619-55-9
Record name 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2275619-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: MDL-801 as a Selective SIRT6 Allosteric Activator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sirtuin 6 (SIRT6) acts as a critical longevity factor and tumor suppressor, primarily through the deacetylation of Histone H3 at Lysine 9 (H3K9ac) and Lysine 56 (H3K56ac).[1][2] Despite its therapeutic potential in metabolic disorders and oncology, developing direct activators has historically been challenged by the enzyme's complex acyl-binding channel.

MDL-801 represents a breakthrough small-molecule allosteric activator that bypasses these structural hurdles. Unlike non-specific polyphenols (e.g., resveratrol), this compound binds to a distinct allosteric pocket, inducing a conformational change that enhances SIRT6 deacetylase activity by up to 22-fold . This guide provides a rigorous technical analysis of this compound, detailing its mechanism of action, validated screening protocols, and application in Hepatocellular Carcinoma (HCC) research.

Part 1: Molecular Mechanism & Structural Pharmacology

The Allosteric "Lock" Mechanism

SIRT6 possesses a unique hydrophobic channel that accommodates long-chain fatty acyl groups. In its basal state, the catalytic efficiency for deacetylation is low. This compound functions by binding to a previously unidentified allosteric pocket on the surface of the enzyme, distinct from the NAD+ and substrate binding sites.

Key Structural Interactions:

  • Binding Pocket: Defined by the N-terminal loop (residues 1–7) and a hydrophobic surface patch including Val70, Glu74, Phe82, Phe86, Val153, and Met157 .[2]

  • Conformational Effect: Binding of this compound stabilizes the "open" conformation of the substrate-binding channel, significantly lowering the

    
     for acetylated substrates and NAD+.
    
Diagram 1: Allosteric Activation Pathway

The following diagram illustrates the transition of SIRT6 from a basal to a hyper-active state upon this compound binding.

SIRT6_Activation SIRT6_Basal SIRT6 (Basal State) Low Catalytic Efficiency Complex SIRT6-MDL801 Complex Stabilized Open Channel SIRT6_Basal->Complex Allosteric Binding (Val70, Phe82, etc.) MDL801 This compound (Allosteric Ligand) MDL801->Complex Deacetylation Catalytic Turnover (Deacetylation) Complex->Deacetylation Increased Affinity (Lower Km) Substrate Substrate (H3K9ac / H3K56ac) Substrate->Deacetylation NAD NAD+ NAD->Deacetylation Downstream Downstream Effects: - Chromatin Compaction - DNA Repair Recruitment - Glycolysis Suppression Deacetylation->Downstream 22-Fold Activation

Caption: Mechanistic flow of this compound mediated SIRT6 activation.[2][3][4][5][6][7] The ligand binds an allosteric pocket, facilitating substrate entry and catalytic turnover.

Part 2: Comparative Profiling & Selectivity

This compound is distinguished by its high isoform selectivity. While many sirtuin modulators exhibit "pan-sirtuin" activity, this compound shows negligible effect on SIRT1–5 and SIRT7 at relevant concentrations.

Table 1: Pharmacological Profile of this compound

ParameterValue / CharacteristicNotes
Target Human SIRT6Allosteric activation
EC50 5.7 ± 0.3 µMConcentration for 50% max activation
Max Activation > 22-foldMeasured at 100 µM
Selectivity > 14-fold vs. SIRT1-5, SIRT7No significant activation of other isoforms
Solubility DMSO (soluble), Water (poor)Requires formulation for in vivo use
Primary Substrates H3K9ac, H3K56acAlso effective on peptide substrates (e.g., p53-AMC)

Part 3: Validated Experimental Protocols

Protocol A: In Vitro Fluorometric Deacetylation Assay (FDL)

Objective: Quantify the activation potency of this compound using a fluorogenic peptide substrate.

Reagents:

  • Recombinant human SIRT6 (residues 1–355).

  • Substrate: RHKK(ac)-AMC (fluorogenic peptide derived from p53 sequence) or H3K9ac-AMC .

  • Cofactor: NAD+ (500 µM stock).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Developer Solution: Trypsin + Nicotinamide (to stop reaction and release fluorophore).

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute SIRT6 in Assay Buffer to a final concentration of 20–50 nM . Note: High enzyme concentrations mask the activation effect.

  • Compound Incubation: Add this compound (dissolved in DMSO) to the enzyme solution. Prepare a concentration curve (e.g., 0, 1, 5, 10, 50, 100 µM).

    • Control: DMSO only (Basal activity).

    • Time: Incubate for 10 minutes at 25°C to allow allosteric equilibration.

  • Reaction Initiation: Add the Master Mix containing NAD+ (final 500 µM) and Substrate (final 50 µM).

  • Kinetics: Incubate at 37°C for 30–60 minutes .

  • Development: Add 50 µL of Developer Solution containing 2 mM Nicotinamide (to inhibit further SIRT6 activity) and Trypsin. Incubate for 20 minutes.

  • Measurement: Read fluorescence on a microplate reader (Ex: 360 nm / Em: 460 nm).

Protocol B: Cellular Validation (H3K9ac Western Blot)

Objective: Confirm intracellular target engagement in HCC cell lines (e.g., HepG2 or Huh7).

Critical Insight: Whole-cell lysis often results in poor histone resolution. Acid extraction of histones is the gold standard for this assay.

  • Treatment: Treat cells with this compound (10–50 µM) for 24 hours.

  • Harvest: Wash cells with ice-cold PBS.

  • Lysis: Resuspend in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100 + PMSF). Incubate on ice for 10 min.

  • Nuclei Isolation: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C.

  • Neutralization: Centrifuge to clear debris. Save supernatant and neutralize with NaOH or directly add loading buffer.

  • Immunoblot: Probe for H3K9ac (Target) and Total H3 (Loading Control).

    • Expected Result: Dose-dependent decrease in H3K9ac signal.[3]

Diagram 2: Experimental Validation Workflow

Validation_Workflow Start Start: this compound Stock InVitro In Vitro FDL Assay (Recombinant SIRT6) Start->InVitro Cellular Cellular Assay (HepG2 / Huh7) Start->Cellular Incubation Pre-incubation (10 min @ 25°C) InVitro->Incubation Extraction Histone Acid Extraction (0.2 N HCl) Cellular->Extraction Readout1 Fluorescence Readout (Ex 360 / Em 460) Incubation->Readout1 Result1 Result: >20x Activation Readout1->Result1 Blot Western Blot (Anti-H3K9ac) Extraction->Blot Result2 Result: Decreased Acetylation Blot->Result2

Caption: Parallel validation workflow for confirming enzymatic activation (FDL) and intracellular efficacy (Histone Extraction).

Part 4: Therapeutic Application (Oncology)[8][9][10]

Hepatocellular Carcinoma (HCC)

SIRT6 is frequently downregulated in HCC, correlating with poor prognosis. This compound serves as a pharmacological tool to restore SIRT6 tumor suppressor function.

Mechanism of Action in HCC:

  • Cell Cycle Arrest: this compound treatment induces accumulation of cells in the G0/G1 phase .[3]

  • Glycolysis Suppression: SIRT6 deacetylates H3K9 at the promoters of glycolytic genes (e.g., LDH, PDK1). Activation by this compound suppresses the "Warburg effect," starving cancer cells.

  • In Vivo Efficacy: In xenograft mouse models, this compound (100 mg/kg IP) significantly inhibits tumor volume growth without overt toxicity.

Troubleshooting Note: Due to poor water solubility, in vivo administration requires a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . Do not attempt to dissolve directly in saline.

References

  • Huang, Z., et al. (2018). Identification of a cellularly active SIRT6 allosteric activator.[5] Nature Structural & Molecular Biology, 25, 1132–1139.

  • Shang, J., et al. (2020). Discovery of Potent Small-Molecule SIRT6 Activators: Structure–Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity.[8] Journal of Medicinal Chemistry, 63(19), 10474–10495.

  • Zhang, J., et al. (2021). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B, 11(12), 3968-3980.

Sources

The Allosteric Activation of SIRT6 by MDL-801: A Technical Guide to its Role in Histone Deacetylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of MDL-801, a potent and selective small-molecule activator of Sirtuin 6 (SIRT6). We delve into the fundamental principles of histone deacetylation and the critical role of the NAD+-dependent deacetylase SIRT6 in cellular homeostasis, including DNA repair, metabolism, and aging. This document elucidates the allosteric mechanism by which this compound enhances SIRT6's catalytic activity, a departure from conventional orthosteric modulation. Detailed, field-proven protocols for assessing this compound's effects on SIRT6 activity are provided, including in vitro enzymatic assays and cellular analyses of histone acetylation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply this compound as a tool to investigate SIRT6 biology and its therapeutic potential.

Introduction: The Epigenetic Landscape and the Significance of Histone Deacetylation

Gene expression is a dynamically regulated process, profoundly influenced by the structural organization of chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of eight histone proteins (H2A, H2B, H3, and H4).[1] The accessibility of DNA to the transcriptional machinery is largely dictated by the compaction of chromatin, which can be modulated by post-translational modifications (PTMs) of the histone tails.[2]

One of the most critical PTMs is the acetylation of lysine residues on these histone tails. This process, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine, thereby weakening the electrostatic interaction between the histones and the negatively charged DNA backbone.[2] This "loosening" of the chromatin structure, known as euchromatin, generally facilitates gene transcription.[2]

Conversely, the removal of these acetyl groups, a process termed histone deacetylation, is mediated by histone deacetylases (HDACs).[3] Deacetylation restores the positive charge on the lysine residues, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[3] This reversible and tightly regulated interplay between acetylation and deacetylation is crucial for a multitude of cellular processes.[4]

Sirtuins, a class of NAD+-dependent deacetylases, represent a unique family of HDACs with diverse cellular functions.[5][6] Among them, Sirtuin 6 (SIRT6) has emerged as a key regulator of longevity, metabolism, and genome stability.[6][7][8] SIRT6 is a nuclear protein that primarily targets histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac) for deacetylation.[9] Through its deacetylase activity, SIRT6 plays a vital role in DNA repair, telomere maintenance, and the regulation of inflammatory responses.[8][9] Given its significant roles in cellular health, the modulation of SIRT6 activity has become a compelling therapeutic strategy for a range of diseases, including cancer and age-related disorders.[6]

This compound: A Selective Allosteric Activator of SIRT6

This compound is a novel, cell-permeable small molecule identified as a potent and selective activator of SIRT6 deacetylation.[1][9][10][11][12][13][14] Unlike many enzyme modulators that target the active site (orthosteric modulators), this compound functions through an allosteric mechanism.[10][15][16][17]

Chemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
IUPAC Name 2-(N-(5-Bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-((3,5-dichlorophenyl)sulfonamido)benzoic acid[11]
CAS Number 2275619-55-9[11][12]
Molecular Formula C20H14BrCl2FN2O6S2[11][12]
Molecular Weight 612.26 g/mol [11]
Appearance Solid powder[11]
Solubility Soluble in DMSO[11]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[11]
The Allosteric Mechanism of SIRT6 Activation by this compound

The groundbreaking discovery of this compound's mechanism of action revealed a novel approach to enhancing sirtuin activity. Co-crystal structures of SIRT6 in complex with this compound have demonstrated that the molecule binds to a previously uncharacterized allosteric pocket on the enzyme surface, distinct from the substrate and NAD+ binding sites.[16] This binding event induces a subtle conformational change in SIRT6 that significantly enhances its catalytic efficiency for histone deacetylation.[15][17]

Molecular dynamics simulations have further elucidated this allosteric activation. The binding of this compound stabilizes a catalytically competent conformation of SIRT6, facilitating the productive binding of both the acetylated histone substrate and the NAD+ cofactor.[15] A key insight from these studies is the role of the 2-methyl-4-fluoro-5-bromo substituent on one of the phenyl rings of this compound.[10][17] Although not in direct contact with the enzyme in the static crystal structure, this "R-ring" undergoes conformational rotation upon binding, creating previously unseen hydrophobic interactions that are crucial for the enhanced deacetylase activity.[10][17] This dynamic interaction underscores the sophistication of the allosteric regulation imparted by this compound.

The allosteric nature of this compound's interaction with SIRT6 confers a high degree of selectivity for this particular sirtuin over other HDACs and even other sirtuin family members.[15] This specificity makes this compound an invaluable tool for dissecting the specific biological roles of SIRT6 without the confounding off-target effects often associated with broader-spectrum inhibitors or activators.

MDL801_SIRT6_Activation cluster_SIRT6 SIRT6 Enzyme ActiveSite Active Site (Substrate & NAD+ Binding) DeacetylatedHistone Deacetylated Histone ActiveSite->DeacetylatedHistone Deacetylation NAM Nicotinamide ActiveSite->NAM Product O_AADPR O-Acetyl-ADP-Ribose ActiveSite->O_AADPR Product AllostericSite Allosteric Pocket AllostericSite->ActiveSite Induces Conformational Change & Enhances Catalytic Efficiency MDL801 This compound MDL801->AllostericSite Binds AcetylatedHistone Acetylated Histone (e.g., H3K9ac) AcetylatedHistone->ActiveSite Binds NAD NAD+ NAD->ActiveSite Binds

Figure 1: Allosteric activation of SIRT6 by this compound.

Experimental Protocols for Assessing this compound Activity

The following protocols provide detailed, step-by-step methodologies for the robust and reproducible assessment of this compound's effect on SIRT6-mediated deacetylation.

In Vitro SIRT6 Activity Assay: Fluor de Lys (FDL) Method

This assay is a widely used, fluorescence-based method for measuring the in vitro activity of sirtuins. It relies on a fluorogenic substrate that becomes susceptible to a developer enzyme upon deacetylation by SIRT6, releasing a fluorescent signal.[18]

Causality Behind Experimental Choices: The Fluor de Lys assay is chosen for its high-throughput compatibility and sensitivity, making it ideal for screening potential activators or inhibitors of SIRT6. The two-step process, involving deacetylation followed by developer-mediated fluorescence generation, provides a clear and quantifiable readout of enzymatic activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 100 µM solution of the Fluorogenic SIRT6 substrate by diluting the 5 mM stock 50-fold with SIRT assay buffer. Prepare only the amount needed for the experiment and store the remaining stock at -80°C.

    • Dilute recombinant human SIRT6 enzyme in SIRT assay buffer to a final concentration of 50 ng/µL. Keep the diluted enzyme on ice.

    • Prepare a stock solution of this compound in DMSO. Further dilute in SIRT assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a solution of Nicotinamide Adenine Dinucleotide (NAD+) at a final concentration that is not rate-limiting (typically 0.5-1 mM).

    • Thaw the 2x SIRT Developer and keep it on ice.

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • SIRT assay buffer

      • This compound solution (or vehicle control)

      • Diluted SIRT6 enzyme

      • NAD+ solution

    • Initiate the reaction by adding the diluted Fluorogenic SIRT6 substrate to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the deacetylation reaction and initiate fluorescence development by adding 2x SIRT Developer to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[19]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all experimental wells.

    • Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value (the concentration at which 50% of the maximum activation is observed).

FDL_Assay_Workflow Start Start ReagentPrep Reagent Preparation (Substrate, Enzyme, this compound, NAD+) Start->ReagentPrep PlateSetup Plate Setup (96-well) Add Buffer, this compound, SIRT6, NAD+ ReagentPrep->PlateSetup ReactionStart Initiate Reaction Add Fluorogenic Substrate PlateSetup->ReactionStart Incubation1 Incubate at 37°C for 1 hour ReactionStart->Incubation1 Development Add Developer Incubation1->Development Incubation2 Incubate at RT for 15-30 min Development->Incubation2 Measurement Measure Fluorescence (Ex: 350-360 nm, Em: 450-465 nm) Incubation2->Measurement Analysis Data Analysis (Background Subtraction, EC50 Calculation) Measurement->Analysis End End Analysis->End

Figure 2: Workflow for the in vitro Fluor de Lys (FDL) SIRT6 activity assay.

Cellular Histone Acetylation Analysis: Western Blotting

This protocol allows for the assessment of this compound's effect on histone acetylation levels within a cellular context. Western blotting is a robust and widely used technique to detect specific proteins and their modifications.[1]

Causality Behind Experimental Choices: Western blotting is selected to validate the in vitro findings in a more physiologically relevant system. By treating cells with this compound and probing for specific histone acetylation marks (e.g., H3K9ac), we can directly observe the functional consequence of SIRT6 activation on its endogenous substrates. This method provides a semi-quantitative measure of changes in histone acetylation.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest to an appropriate confluency.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time course (e.g., 6, 12, or 24 hours).

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Perform histone extraction using an acid extraction method or a commercial kit. A key principle is to use a low pH buffer to solubilize the basic histone proteins.

  • Protein Quantification:

    • Quantify the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting:

    • For each sample, dilute 0.5-1 µg of histones in 1X LDS sample buffer containing 100 mM DTT.[1]

    • Heat the samples at 95°C for 5 minutes.[1]

    • Load the samples onto a 10-15% Bis-Tris gel and run in MES SDS running buffer at 200V for approximately 35 minutes.[1]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer at 30V for 70 minutes is recommended for optimal histone transfer.[1]

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]

    • Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-H3K9ac) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated histone band to the corresponding total histone H3 band to account for loading differences.

    • Compare the normalized values across different treatment conditions.

WesternBlot_Workflow Start Start CellTreatment Cell Culture & this compound Treatment Start->CellTreatment HistoneExtraction Histone Extraction CellTreatment->HistoneExtraction Quantification Protein Quantification HistoneExtraction->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-Ac-Histone & Anti-Total Histone) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection & Imaging SecondaryAb->Detection Analysis Densitometry & Normalization Detection->Analysis End End Analysis->End

Figure 3: Workflow for cellular histone acetylation analysis by Western blotting.

Quantitative Data Summary

The efficacy of this compound in activating SIRT6 has been quantified in several studies. The following table summarizes key findings:

ParameterValueAssay MethodSource
EC50 for SIRT6 Activation 4.14 ± 0.059 µMFluor de Lys (FDL) Assay[10]
Fold Activation of SIRT6 at 100 µM ~24-foldFluor de Lys (FDL) Assay[10]

Concluding Remarks and Future Directions

This compound represents a significant advancement in the field of sirtuin biology, providing a highly specific and potent tool for the activation of SIRT6. Its allosteric mechanism of action offers a unique avenue for modulating enzyme activity with high selectivity. The protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of SIRT6 in health and disease.

Future research will likely focus on leveraging this compound and its derivatives to further elucidate the downstream signaling pathways regulated by SIRT6. Its therapeutic potential in various disease models, including cancer, metabolic disorders, and neurodegenerative diseases, warrants continued investigation. The insights gained from studies utilizing this compound will undoubtedly pave the way for the development of novel therapeutic strategies targeting the intricate network of epigenetic regulation.

References

  • BPS Bioscience. (n.d.). Fluorogenic SIRT1 (Sir2) Assay Kit. Retrieved from [Link]

  • Choi, J. H., & Kwon, H. J. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Microbiology and Biotechnology, 21(3), 225-233.
  • Galli, U., et al. (2022). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry, 65(13), 8753-8775.
  • Gao, Y., et al. (2020). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B, 10(9), 1644-1655.
  • Gertz, M., & Steegborn, C. (2010). Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. Journal of Visualized Experiments, (43), 2131.
  • Jiang, H., et al. (2018). HPLC-Based Enzyme Assays for Sirtuins. Methods in Molecular Biology, 1813, 191-201.
  • Jiang, Y., et al. (2023). Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations.
  • You, W., & Steegborn, C. (2021). Binding site for activator this compound on SIRT6.
  • Tasselli, L., & Chua, K. F. (2015). Sirtuin 6: a review of biological effects and potential therapeutic properties. Current Pharmaceutical Design, 21(19), 2673-2683.
  • Van Meter, M., & Simon, M. (2014). SIRT6 Links Immune Response and Metabolism to Cancer. Journal of Cancer Science & Therapy, 6(11), 457-462.
  • Sidoli, S., & Garcia, B. A. (2016). Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry. Journal of Visualized Experiments, (111), 54127.
  • Lu, D. Y., et al. (2020). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B, 10(9), 1644-1655.
  • Unspecified manufacturer. (n.d.).
  • Plazas-Mayorca, M. D., & Garcia, B. A. (2015). Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method. Methods in Enzymology, 565, 21-39.
  • Parent, A. J., & Sweatt, J. D. (2013). Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators. Current Pharmaceutical Design, 19(35), 6248-6260.
  • Kim, M. S., et al. (2016). Histone Deacetylases and Mechanisms of Regulation of Gene Expression. Journal of Biomedical Science, 23, 19.
  • ResearchGate. (n.d.). Substrates and biological roles of SIRT6. Retrieved from [Link]

  • Giles, F., et al. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood. Molecular Cancer Therapeutics, 8(10), 2737-2744.
  • Lin, S., & Garcia, B. A. (2012). One-Pot Shotgun Quantitative Mass Spectrometry Characterization of Histones. Journal of Proteome Research, 11(11), 5167-5176.
  • ResearchGate. (n.d.). HPLC-Based Enzyme Assays for Sirtuins: Methods and Protocols. Retrieved from [Link]

  • Xi'an Ruixi Biological Technology Co., Ltd. (n.d.). MSDS of MOF-801.
  • Himalayan Journal of Applied Medical Sciences and Research. (2022). The Role of Histone Acetyltransferase and Histone Deacetylase in Gene Regulation. Himalayan Journal of Applied Medical Sciences and Research, 5(2), 1-5.
  • Wikipedia. (n.d.). Sirtuin 6. Retrieved from [Link]

  • Delcuve, G. P., et al. (2006). Histone acetylation in gene regulation. Briefings in Functional Genomics & Proteomics, 5(3), 204-214.
  • Jenuwein, T., & Allis, C. D. (2014). Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry. Current Opinion in Chemical Biology, 18, 65-74.
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An In-depth Technical Guide to the Impact of MDL-801 on H3K9ac and H3K56ac Levels

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of MDL-801, a potent and selective allosteric activator of Sirtuin 6 (SIRT6). We delve into the molecular mechanisms by which this compound enhances SIRT6's catalytic activity and the subsequent impact on its primary histone substrates: Histone H3 Lysine 9 Acetylation (H3K9ac) and Histone H3 Lysine 56 Acetylation (H3K56ac). This document synthesizes mechanistic insights with detailed, field-proven experimental protocols to enable researchers to effectively investigate and validate the effects of this compound in a laboratory setting. By elucidating the causality behind experimental choices and providing self-validating workflows, this guide serves as an essential resource for professionals in oncology, metabolism, and aging research.

Introduction: The Epigenetic Landscape of SIRT6 and Histone Acetylation

Histone post-translational modifications are central to the regulation of chromatin structure and gene expression. Among these, the acetylation of histone tails is a critical epigenetic mark. The levels of acetylation are dynamically controlled by the opposing activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).

Sirtuin 6 (SIRT6) is a member of the Class III family of NAD+-dependent HDACs, distinguished by its crucial roles in maintaining genomic stability, regulating metabolism, and influencing aging processes.[1][2] A primary function of SIRT6 is the deacetylation of two key residues on Histone H3: H3K9ac and H3K56ac.[1][3][4][5]

  • H3K9ac: Generally associated with transcriptionally active chromatin, the deacetylation of H3K9 by SIRT6 is crucial for repressing specific genes, including those involved in glycolysis and oncogenesis, and for the stable association of telomeric proteins.[1][6]

  • H3K56ac: This modification is linked to chromatin assembly, DNA repair, and genomic stability.[3][4] SIRT6-mediated deacetylation of H3K56 is essential for proper DNA double-strand break repair.[3]

Given that decreased SIRT6 activity is linked to cancer progression and aging-related diseases, its pharmacological activation represents a promising therapeutic strategy.[7] This guide focuses on this compound, a first-in-class small-molecule allosteric activator of SIRT6.[8][9]

This compound: A Molecular Lever for SIRT6 Activation

This compound is a synthetic compound designed to enhance the catalytic efficiency of SIRT6.[9] Unlike orthosteric modulators that compete with substrates at the active site, this compound functions allosterically.

Mechanism of Action: this compound binds to a distinct, hydrophobic allosteric pocket on the SIRT6 enzyme, remote from the substrate and NAD+ binding sites.[7][8][10] This binding event induces a conformational change in the enzyme that restricts intrachain motions, stabilizing a more catalytically competent conformation.[7] The result is a significant, up to 24-fold, increase in SIRT6's deacetylase activity toward its substrates, most notably H3K9ac and H3K56ac.[7] This enhanced activity leads to a measurable decrease in the cellular levels of these acetylation marks.[8][11]

MDL801 This compound SIRT6_inactive SIRT6 (Basal Activity) MDL801->SIRT6_inactive Binds to Allosteric Site SIRT6_active SIRT6 (Activated Conformation) SIRT6_inactive->SIRT6_active Induces Conformational Change H3K9 Deacetylated H3K9 SIRT6_active->H3K9 Deacetylates H3K56 Deacetylated H3K56 SIRT6_active->H3K56 Deacetylates H3K9ac Histone H3 (H3K9ac) H3K9ac->H3K9 H3K56ac Histone H3 (H3K56ac) H3K56ac->H3K56 Consequence Cellular Outcomes (e.g., Gene Repression, DNA Repair) H3K9->Consequence H3K56->Consequence

Caption: Allosteric activation of SIRT6 by this compound.

Experimental Validation: A Methodological Guide

To rigorously assess the impact of this compound on H3K9ac and H3K56ac, a multi-faceted approach combining global and locus-specific analyses is recommended. Here, we provide validated protocols for key experiments.

Experiment 1: Western Blotting for Global Histone Acetylation

Objective: To quantify the global changes in H3K9ac and H3K56ac levels in cells following treatment with this compound.

Causality Behind Experimental Choices:

  • Histone Extraction: Standard whole-cell lysates can be used, but acid extraction enriches for basic histone proteins, providing a cleaner background and stronger signal.

  • Gel Percentage: Histones are small proteins (~15-17 kDa). A higher percentage gel (e.g., 15% Bis-Tris) provides better resolution for these low molecular weight proteins.

  • Membrane Type: Nitrocellulose membranes with a 0.2 µm pore size are recommended for optimal retention of small proteins like histones during the transfer step.

  • Loading Control: A total histone H3 antibody is the most reliable loading control, as it accounts for the amount of histone protein loaded, rather than a general cytoplasmic or cytoskeletal protein like GAPDH or Tubulin.

start Cell Culture & this compound Treatment extraction Histone Acid Extraction start->extraction quant Protein Quantification (BCA Assay) extraction->quant sds SDS-PAGE (15% Gel) quant->sds transfer Transfer to Nitrocellulose Membrane (0.2 µm) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (Anti-H3K9ac, Anti-H3K56ac, Anti-H3) block->primary secondary HRP-conjugated Secondary Antibody Incubation primary->secondary detect ECL Detection & Imaging secondary->detect analyze Densitometry Analysis (Normalize to Total H3) detect->analyze end Quantified Global Acetylation Levels analyze->end

Caption: Western Blotting workflow for histone modifications.

Protocol: Western Blotting for Histone Modifications

  • Cell Treatment & Harvesting: Plate cells to achieve 70-80% confluency. Treat with a dose-response of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Harvest cells by scraping in cold PBS.

  • Histone Extraction (Acid Extraction): a. Resuspend cell pellet in a hypotonic lysis buffer and incubate on ice. b. Centrifuge to pellet nuclei. c. Resuspend the nuclear pellet in 0.2 M Sulfuric Acid and incubate with rotation overnight at 4°C. d. Centrifuge at high speed to pellet debris. Transfer supernatant containing histones to a new tube. e. Precipitate histones by adding Trichloroacetic Acid (TCA) and incubating on ice. f. Pellet histones by centrifugation, wash with cold acetone, and air-dry the pellet. g. Resuspend the histone pellet in sterile water.

  • Sample Preparation & Electrophoresis: a. Quantify protein concentration using a BCA assay. b. For each lane, dilute 1-2 µg of histones in 1X LDS sample buffer with 100 mM DTT. Heat at 70-95°C for 10 minutes. c. Load samples onto a 15% Bis-Tris gel and run in MES SDS running buffer at 200V until sufficient separation is achieved.

  • Protein Transfer: Transfer proteins to a 0.2 µm nitrocellulose membrane. Verify transfer efficiency with Ponceau S staining.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). b. Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-H3K9ac, anti-H3K56ac, and anti-Histone H3 as a loading control) diluted in the blocking buffer. c. Wash the membrane extensively with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again with TBST.

  • Detection & Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager. Quantify band intensities using software like ImageJ, normalizing the signal for H3K9ac and H3K56ac to the Total Histone H3 signal.

Expected Data Summary:

TreatmentH3K9ac Intensity (Normalized to Total H3)H3K56ac Intensity (Normalized to Total H3)
Vehicle (DMSO)1.001.00
This compound (10 µM)0.750.80
This compound (25 µM)0.450.50
This compound (50 µM)0.200.25
Experiment 2: Chromatin Immunoprecipitation (ChIP)-qPCR

Objective: To determine if this compound treatment leads to a reduction of H3K9ac and H3K56ac at specific genomic loci, such as the promoters of SIRT6 target genes.

Causality Behind Experimental Choices:

  • Cross-linking: Formaldehyde is used to create reversible protein-DNA cross-links, effectively "freezing" the in-vivo interactions.[12] This is crucial for capturing the transient binding of proteins to chromatin.

  • Chromatin Shearing: Sonication is used to fragment the chromatin into manageable sizes (typically 200-800 bp). This resolution is essential for accurately mapping the location of the histone marks.

  • Antibody Selection: The success of ChIP is highly dependent on the quality and specificity of the antibody used for immunoprecipitation.[13] It is critical to use antibodies validated for ChIP applications.

  • Quantitative PCR (qPCR): qPCR provides a highly sensitive and quantitative readout of the amount of DNA enriched for a specific histone mark at a specific locus, allowing for precise comparison between treated and untreated samples.

start Cell Culture & this compound Treatment crosslink Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse Cell Lysis & Nuclei Isolation crosslink->lyse shear Chromatin Shearing (Sonication) lyse->shear ip Immunoprecipitation (with Anti-H3K9ac or Anti-H3K56ac Ab) shear->ip wash Wash to Remove Non-specific Binding ip->wash elute Elute Chromatin & Reverse Cross-links wash->elute purify Purify DNA elute->purify qpcr Quantitative PCR (qPCR) with Primers for Target Loci purify->qpcr end Locus-Specific Acetylation Levels qpcr->end

Caption: Chromatin Immunoprecipitation (ChIP)-qPCR workflow.

Protocol: ChIP-qPCR

  • Cell Treatment and Cross-linking: Treat cells with this compound as described previously. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: a. Harvest and wash the cells. Lyse the cells to release nuclei. b. Isolate the nuclei and resuspend them in a shearing buffer. c. Shear the chromatin by sonication to an average fragment size of 200-800 bp. Confirm shearing efficiency on an agarose gel.

  • Immunoprecipitation: a. Pre-clear the chromatin lysate with Protein A/G magnetic beads. b. Set aside a small aliquot of the lysate as "Input" control. c. Incubate the remaining lysate overnight at 4°C with ChIP-validated antibodies against H3K9ac, H3K56ac, or a negative control (e.g., Rabbit IgG). d. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution: a. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. b. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: a. Add NaCl and incubate at 65°C overnight to reverse the formaldehyde cross-links. Treat the Input control in parallel. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using a column-based kit or phenol-chloroform extraction.

  • Quantitative PCR: a. Perform qPCR using the purified ChIP DNA and Input DNA as templates. b. Use primers designed to amplify a known SIRT6 target gene promoter and a negative control region (e.g., a gene-desert region). c. Calculate enrichment using the percent input method: % Input = 2^(-ΔCt[ChIP - Input]) * 100.

Expected Data Summary:

Genomic LocusAntibodyTreatment% Input Enrichment
Target PromoterH3K9acVehicle2.5%
Target PromoterH3K9acThis compound0.8%
Control RegionH3K9acVehicle0.1%
Control RegionH3K9acThis compound0.1%
Experiment 3: Cell Viability Assay (MTT)

Objective: To correlate the this compound-induced epigenetic changes with a functional cellular outcome, such as decreased cell proliferation or viability. A reduction in pro-proliferative gene expression due to H3K9 deacetylation can lead to cell cycle arrest.[8]

Causality Behind Experimental Choices:

  • MTT Reagent: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[14] Viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells, providing an indirect measure of cell proliferation and viability.

start Seed Cells in 96-well Plate treat Treat with Dose-Response of this compound start->treat incubate Incubate for Desired Time (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_mtt Incubate (1-4 hours) for Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Cell Viability Data read->end

Caption: MTT cell viability assay workflow.

Protocol: MTT Assay

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.

Expected Data Summary:

This compound Conc. (µM)% Cell Viability (Relative to Vehicle)
0100%
592%
1078%
2555%
5031%

Conclusion and Future Directions

This compound serves as a powerful chemical probe for elucidating the biological functions of SIRT6. By allosterically activating SIRT6, this compound directly leads to the decreased acetylation of H3K9 and H3K56. This guide provides a robust framework for validating this mechanism, from observing global changes in histone marks by Western Blot to quantifying locus-specific effects via ChIP-qPCR and correlating these epigenetic alterations with functional cellular outcomes like reduced proliferation.

The ability to pharmacologically upregulate SIRT6 activity has significant therapeutic potential, particularly in oncology, where SIRT6 often acts as a tumor suppressor.[11][17] Future research should focus on leveraging this compound and its analogs to explore the full spectrum of SIRT6's roles in DNA repair, inflammation, and metabolic diseases, paving the way for novel therapeutic strategies.

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The Allosteric Nexus: A Technical Guide to the MDL-801 Binding Site on SIRT6

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Sirtuin 6 (SIRT6), an NAD⁺-dependent deacetylase, has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for age-related diseases and cancer. The discovery of small-molecule activators, such as MDL-801, has opened new avenues for therapeutically modulating SIRT6 activity. This guide provides an in-depth technical exploration of the binding site of this compound on the SIRT6 protein. We will dissect the structural basis of this interaction, elucidate the allosteric mechanism of activation, and provide detailed protocols for key experiments to probe and validate this critical drug-protein interaction.

Introduction: SIRT6 - A Guardian of Cellular Homeostasis

SIRT6 is a member of the sirtuin family of proteins, which play pivotal roles in cellular health and longevity.[1] Unlike other sirtuins, SIRT6 exhibits relatively weak basal deacetylase activity against acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[2][3][4] However, its activity is significantly enhanced by certain long-chain fatty acids and synthetic small molecules.[2] This inherent druggability has spurred the development of potent and selective activators, with this compound being a first-in-class compound that has demonstrated significant therapeutic potential in preclinical models of cancer.[5][6] Understanding the precise molecular interactions between this compound and SIRT6 is paramount for the rational design of next-generation SIRT6 modulators.

The Activator: Chemical Profile of this compound

This compound is a potent and selective small-molecule activator of SIRT6.[5] Its chemical structure, 2-(N-(5-Bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-((3,5-dichlorophenyl)sulfonamido)benzoic acid, underpins its specific interaction with the target protein.[7][8]

PropertyValueSource
Molecular Formula C₂₀H₁₄BrCl₂FN₂O₆S₂[7][8][9]
Molecular Weight 612.27 g/mol [9]
CAS Number 2275619-55-9[7][9]
Mechanism of Action Allosteric Activator[5][10]

The Binding Site: An Allosteric Pocket of Opportunity

Structural and biochemical studies have definitively shown that this compound binds to a distinct allosteric site on the SIRT6 protein, separate from the active site where the substrate and NAD⁺ cofactor bind.[5][6][10] This allosteric pocket is located at the surface exit of a long hydrophobic channel within the Rossmann fold of the SIRT6 structure.[11][12][13]

The binding of this compound is characterized by a network of hydrophobic and polar interactions with specific amino acid residues that constitute the allosteric pocket.

Key Interacting Residues

Co-crystal structures of the SIRT6-MDL-801 complex (PDB IDs: 5Y2F and 7CL1) have provided atomic-level insights into the binding mode.[6][14][15] The key residues forming the binding pocket and making direct contact with this compound are summarized below:

Interacting ResidueType of InteractionSignificance
N-terminal residues (1-7) HydrophobicForms one wall of the binding pocket.
Asn4 Hydrogen BondThe sulfonamide group of this compound forms a hydrogen bond with the side chain amide of Asn4.[12]
Val70 HydrophobicContributes to the overall hydrophobic environment of the pocket.[11][12]
Glu74 HydrophobicPart of the hydrophobic pocket lining.[11][12]
Phe82 HydrophobicContributes to the hydrophobic interactions.[11][12]
Phe86 π-stacking & Hydrogen BondThe middle phenyl ring of this compound engages in a T-shaped π-stacking interaction with the side chain of Phe86. A hydrogen bond is also formed between the sulfonamide group of this compound and the backbone amide of Phe86.[12]
Met136 HydrophobicMolecular dynamics simulations have revealed a crucial hydrophobic interaction between the 5-bromo substituent of this compound and the side chain of Met136, which acts as an "allosteric driver".[10]
Val153 HydrophobicPart of the hydrophobic pocket.[11][12]
Met157 HydrophobicContributes to the hydrophobic interactions within the pocket.[11][12]
Visualizing the Interaction

The following diagram illustrates the key interactions between this compound and the SIRT6 allosteric binding pocket.

MDL801_SIRT6_Binding cluster_SIRT6 SIRT6 Allosteric Pocket N_term N-terminal (1-7) Asn4 Asn4 Val70 Val70 Glu74 Glu74 Phe82 Phe82 Phe86 Phe86 Met136 Met136 Val153 Val153 Met157 Met157 MDL801 This compound MDL801->N_term Hydrophobic MDL801->Asn4 H-Bond MDL801->Val70 Hydrophobic MDL801->Glu74 Hydrophobic MDL801->Phe82 Hydrophobic MDL801->Phe86 π-stacking & H-Bond MDL801->Met136 Hydrophobic (key) MDL801->Val153 Hydrophobic MDL801->Met157 Hydrophobic

Figure 1: Key interactions between this compound and the SIRT6 allosteric binding site.

The Mechanism of Allosteric Activation

The binding of this compound to its allosteric site induces a conformational change in SIRT6 that enhances its catalytic efficiency.[5] This is achieved without major structural rearrangements of the enzyme.[10] The primary mechanisms of activation are:

  • Stabilization of a Catalytically Competent Conformation: this compound stabilizes a conformation of SIRT6 that is more favorable for catalysis.[5]

  • Enhanced Substrate and Cofactor Binding: Kinetic studies have shown that this compound significantly increases the turnover number (kcat) and decreases the Michaelis constant (Km) for both the acetylated substrate and the NAD⁺ cofactor.[11] This indicates that the activator enhances the binding of both substrates and accelerates the catalytic rate.

  • Prevention of NAD⁺ Ribose Flipping: Molecular dynamics simulations suggest that in the absence of an activator, the ribose moiety of NAD⁺ can "flip out" from the active site, leading to a less favorable catalytic geometry.[16] Activators like this compound are proposed to prevent this flipping, thereby stabilizing the catalytically crucial interactions between the substrate, NAD⁺, and key catalytic residues like His131.[16]

The following diagram illustrates the proposed allosteric activation mechanism.

SIRT6_Activation_Pathway cluster_inactive Inactive State cluster_active Active State SIRT6_inactive SIRT6 (Basal Activity) NAD_unstable NAD+ (unstable ribose) SIRT6_inactive->NAD_unstable Weak Interaction MDL801 This compound SIRT6_inactive->MDL801 Binding to Allosteric Site SIRT6_active SIRT6 (Activated Conformation) MDL801->SIRT6_active Conformational Stabilization NAD_stable NAD+ (stable ribose) SIRT6_active->NAD_stable Strong Interaction Deacetylation Deacetylation SIRT6_active->Deacetylation

Figure 2: Proposed mechanism of SIRT6 allosteric activation by this compound.

Experimental Protocols for Studying the this compound-SIRT6 Interaction

Validating the binding and functional effects of small molecules like this compound on SIRT6 requires a combination of biochemical and cellular assays. Below are representative protocols for key experiments.

In Vitro SIRT6 Deacetylase Activity Assay (Fluorogenic)

This assay measures the ability of this compound to enhance the deacetylase activity of recombinant SIRT6 using a fluorogenic substrate.

Principle: A peptide substrate containing an acetylated lysine residue linked to a fluorophore is used. Upon deacetylation by SIRT6, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human SIRT6 protein in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Prepare a stock solution of the fluorogenic SIRT6 substrate (e.g., a p53-based peptide with an acetylated lysine and an AMC fluorophore) in assay buffer.

    • Prepare a stock solution of NAD⁺ in assay buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the developer solution as per the manufacturer's instructions (e.g., containing trypsin and nicotinamidase).

  • Assay Procedure:

    • In a 96-well black plate, add the following components in order:

      • Assay buffer

      • This compound or vehicle (DMSO) at various concentrations.

      • SIRT6 substrate.

      • NAD⁺.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding SIRT6 protein to each well.

    • Incubate the plate at 37°C for 60-90 minutes.[17]

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 30 minutes.[17]

    • Measure the fluorescence using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[17]

  • Data Analysis:

    • Subtract the background fluorescence from wells without SIRT6.

    • Plot the fluorescence intensity against the concentration of this compound.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal activation).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand, such as this compound, can stabilize the target protein (SIRT6) against thermal denaturation. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble SIRT6 remaining.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells that endogenously express SIRT6 to near confluency.

    • Treat the cells with either this compound or vehicle (DMSO) for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble SIRT6 in each sample using Western blotting with a specific SIRT6 antibody.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble SIRT6 against the temperature for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Site-Directed Mutagenesis

To validate the importance of specific residues in the binding of this compound, site-directed mutagenesis can be employed.

Principle: By mutating a key interacting residue (e.g., Met136 to Alanine), the binding affinity and activating effect of this compound should be significantly reduced if that residue is critical for the interaction.

Workflow:

Mutagenesis_Workflow Identify_Residue Identify Key Residue (e.g., Met136) Mutagenesis Site-Directed Mutagenesis (Met136 -> Ala) Identify_Residue->Mutagenesis Expression Express Wild-Type and Mutant SIRT6 Mutagenesis->Expression Purification Purify Recombinant Proteins Expression->Purification Assay Perform In Vitro Deacetylase Assay with this compound Purification->Assay Analysis Compare EC50 Values Assay->Analysis

Figure 3: Workflow for validating key binding residues using site-directed mutagenesis.

Conclusion and Future Directions

The elucidation of the this compound binding site on SIRT6 represents a significant milestone in the development of selective sirtuin modulators. The allosteric nature of this interaction provides a compelling strategy for achieving target specificity and fine-tuning enzymatic activity. Future research will likely focus on leveraging this structural information to design next-generation SIRT6 activators with improved pharmacokinetic properties and enhanced therapeutic efficacy. Furthermore, exploring the potential for allosteric inhibitors that bind to the same or adjacent pockets could provide alternative therapeutic avenues. The continued application of the experimental approaches outlined in this guide will be crucial for advancing our understanding of SIRT6 regulation and translating these discoveries into novel therapies.

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  • This compound|SIRT6 Activ
  • Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC - PubMed Central. (2020-09-19). (URL: )
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  • 7CL1: Human SIRT6 in complex with allosteric activator this compound (3.2A) - RCSB PDB. (2021-02-24). (URL: [Link])

  • Statin suppresses sirtuin 6 through miR-495, increasing foxo1-dependent hepatic gluconeogenesis - Korea Advanced Institute of Science and Technology. (URL: )
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  • Emerging Therapeutic Potential of SIRT6 Modulators | Journal of Medicinal Chemistry. (URL: [Link])

  • 5Y2F: Human SIRT6 in complex with allosteric activator this compound - RCSB PDB. (2018-11-07). (URL: [Link])

  • Emerging Therapeutic Potential of SIRT6 Modul
  • Cocrystal structure of this compound bound to an allosteric site of SIRT6 a,... - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to Elucidating the Influence of MDL-801 on Gene Expression via SIRT6

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the molecular mechanisms of MDL-801, a selective allosteric activator of Sirtuin 6 (SIRT6). We will move beyond a simple recitation of facts to provide a validated, logical framework for experimentation, explaining the causality behind each methodological choice. The objective is to equip research teams with the strategy and protocols required to rigorously characterize how this compound modulates SIRT6 activity to ultimately influence gene expression.

Introduction: Targeting SIRT6, a Master Regulator of Chromatin and Metabolism

Sirtuin 6 (SIRT6) is a highly conserved NAD⁺-dependent enzyme that plays a pivotal role in maintaining genomic stability, regulating metabolism, and orchestrating inflammatory responses.[1][2] As a chromatin-associated protein, its primary functions include the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 56 (H3K56ac), and lysine 18 (H3K18ac).[3][4][5] These epigenetic modifications are critical for transcriptional silencing, DNA repair, and telomere maintenance.[2][4] Given its role as a tumor suppressor and a key factor in healthy aging, the pharmacological activation of SIRT6 has emerged as a promising therapeutic strategy for a range of human diseases, including cancer and age-related disorders.[2][6][7]

This compound is a potent and selective small-molecule activator of SIRT6.[6][8][9] Unlike substrates or cofactor mimetics, this compound functions by binding to a unique allosteric site, inducing a conformational change that enhances the enzyme's catalytic efficiency.[8][10][11] This guide presents an integrated experimental workflow designed to dissect and validate the downstream consequences of this activation, from initial biochemical verification to the direct impact on chromatin and gene expression in a cellular context.

Part 1: Biochemical Validation of Allosteric SIRT6 Activation

The foundational step in characterizing any enzyme activator is to confirm its direct effect in a purified, cell-free system. This approach definitively establishes a direct mechanism of action, independent of complex cellular signaling cascades.

The Causality of Allosteric Activation

This compound enhances SIRT6's deacetylase activity by binding to a hydrophobic pocket distinct from the active site where the acetylated substrate and NAD⁺ bind.[6][10] This allosteric modulation significantly increases the enzyme's turnover rate (kcat) and moderately improves its substrate affinity (lower Km), resulting in a substantial boost in overall catalytic efficiency.[12] Verifying this kinetic profile is the first pillar of a self-validating study.

cluster_SIRT6 SIRT6 Enzyme ActiveSite Active Site Product Deacetylated Product ActiveSite->Product 4. Increased Product Formation AllostericSite Allosteric Site AllostericSite->ActiveSite 2. Induces Conformational Change MDL801 This compound MDL801->AllostericSite 1. Binds Substrate Acetylated Substrate (e.g., H3K9ac) Substrate->ActiveSite 3. Enhanced Binding & Catalysis

Mechanism of this compound allosteric activation of SIRT6.
Quantitative Analysis of In Vitro Activation

The potency of this compound is quantified by its half-maximal effective concentration (EC50) and the maximum fold-activation achieved. These parameters provide a benchmark for comparing derivatives and understanding dose-response relationships in subsequent cellular assays.

ParameterReported ValueDescriptionSource
EC50 4.14 - 5.7 µMConcentration for 50% maximal activation[8][12]
Max Activation ~22-24 foldMaximum increase in deacetylase activity[8][12]
Effect on Kcat ↑ 41-foldIncreases the enzyme's turnover number[12]
Effect on Km ↓ 7.8-foldIncreases affinity for the acetylated substrate[12]
Protocol 1: In Vitro Fluorogenic SIRT6 Deacetylase Assay

This protocol provides a robust method for quantifying SIRT6 activity and the effect of this compound. It relies on a fluorogenic substrate, where deacetylation by SIRT6 allows a developer enzyme to cleave the peptide, releasing a fluorescent signal.

Materials:

  • Recombinant Human SIRT6 Protein

  • Fluor de Lys (FDL)-SIRT6 Substrate (e.g., a peptide containing an acetylated lysine and a fluorophore quenched by it)

  • NAD⁺ solution

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution with Trichostatin A (TSA) to inhibit other HDACs

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a DMSO-only vehicle control.

  • Reaction Setup: To each well of a 96-well plate, add:

    • SIRT6 enzyme (final concentration ~5 µM)

    • NAD⁺ (final concentration ~2.5 mM)

    • This compound dilution or vehicle control

  • Initiation: Add the FDL-SIRT6 substrate (final concentration ~75 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Development: Stop the reaction and initiate signal development by adding the Developer solution containing TSA.

  • Readout: Incubate for an additional 15-30 minutes at 37°C. Measure fluorescence (e.g., Ex/Em = 360/460 nm).

  • Analysis: Subtract background fluorescence (wells without enzyme). Plot the fluorescence signal against the this compound concentration and fit the data to a dose-response curve to calculate the EC50.

Part 2: Validating Cellular Target Engagement and Histone Deacetylation

After confirming direct biochemical activation, the next critical phase is to verify that this compound can enter live cells, bind to SIRT6, and produce the expected downstream epigenetic modification—a reduction in histone acetylation.

From Test Tube to Cell: A Validated Workflow

This workflow ensures that the observed cellular effects are a direct result of this compound acting on SIRT6. The Cellular Thermal Shift Assay (CETSA) confirms target binding, while Western blotting measures the functional enzymatic outcome.[13] The inclusion of a SIRT6 knockout (KO) cell line is the ultimate control; in its absence, this compound should have no effect on histone acetylation, thus proving target specificity.[14]

Start Treat Cells with this compound CETSA Step 1: Confirm Target Engagement (Cellular Thermal Shift Assay) Start->CETSA WB Step 2: Measure Histone Marks (Western Blot) Start->WB KO_Control Control: SIRT6 KO Cells (No Effect Expected) Start->KO_Control CETSA->WB Binding Confirmed Result Result: Decreased H3K9ac, H3K56ac, H3K18ac WB->Result KO_Control->WB Confirms Specificity

Workflow for validating cellular activity of this compound.
Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol quantifies changes in the acetylation levels of SIRT6's key histone substrates in response to this compound treatment.

Materials:

  • Cell lines (e.g., HCT116, HEK293T) and corresponding SIRT6 KO line

  • This compound stock solution (in DMSO)

  • Cell culture medium and reagents

  • Histone extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-H3K9ac, anti-H3K56ac, anti-H3K18ac, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 24-48 hours. Include a vehicle-only control. Perform parallel treatments on the SIRT6 KO cell line.

  • Histone Extraction: Harvest cells and isolate the nuclear fraction. Extract histones using a high-salt or acid extraction method.

  • Protein Quantification: Determine the protein concentration of each histone extract using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody (e.g., anti-H3K9ac, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the signal for each acetylation mark to the total Histone H3 signal. The expected outcome is a dose-dependent decrease in acetylation marks in wild-type cells, with no significant change in SIRT6 KO cells.[13][15]

Part 3: Quantifying the Transcriptional Consequences

With cellular target engagement and histone modification confirmed, the next logical step is to determine the effect on gene expression. SIRT6-mediated deacetylation of H3K9 and H3K56 at gene promoters and enhancers is a repressive mark.[16][17] Therefore, activation of SIRT6 by this compound is expected to cause the transcriptional repression of specific target genes.

Key SIRT6 Gene Targets

Research has identified several key pathways regulated by SIRT6. Its activation by this compound has been shown to downregulate genes involved in metabolism and cell cycle control, which is consistent with its role as a tumor suppressor.[13][14]

Gene TargetPathwayExpected Change with this compoundSource
GLUT1, LDHA, PDK1, PKM2 Glycolysis (HIF1α targets)Downregulation[3][13][14]
PCNA, CDC2, CCNA2, CDC25C Cell Cycle (c-MYC targets)Downregulation[13][14]
AKT1, AKT2, MTOR IGF SignalingDownregulation[5][13]
CYP24A1 Vitamin D MetabolismDownregulation[13]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to validate the changes in mRNA levels for a select panel of SIRT6 target genes identified from literature or broader RNA-sequencing experiments.

Materials:

  • Treated cell samples from Protocol 2

  • RNA extraction kit (e.g., TRIzol or column-based)

  • cDNA synthesis kit (reverse transcriptase)

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the this compound-treated and control cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.

  • qPCR Reaction Setup: In a qPCR plate, set up triplicate reactions for each sample and each gene (including the housekeeping gene). Each reaction should contain cDNA template, qPCR master mix, and gene-specific primers.

  • qPCR Run: Perform the qPCR run on a thermal cycler using a standard amplification program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct value of each target gene to the Ct value of the housekeeping gene for the same sample (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the change in expression relative to the vehicle control using the 2⁻ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).[14]

    • The expected result is a negative fold-change (downregulation) for the target genes listed in the table above.

Part 4: Forging the Direct Link with Chromatin Immunoprecipitation (ChIP)

The final step in this validation workflow is to directly link the this compound-induced histone deacetylation to specific gene loci. While qPCR confirms that a gene's expression has changed, ChIP demonstrates that the epigenetic modification (the cause) occurred at that gene's regulatory regions (the location).

ChIP Workflow: From Chromatin to Locus-Specific Data

ChIP followed by qPCR (ChIP-qPCR) or sequencing (ChIP-seq) allows researchers to map the genomic location of specific histone modifications. In this context, the experiment aims to show that upon this compound treatment, the abundance of H3K9ac, H3K56ac, or H3K18ac is reduced at the promoters of the genes that were downregulated in the qPCR analysis.[13][18] This provides the conclusive, mechanistic link between SIRT6 activation and transcriptional repression. For global analyses, spike-in controls are essential for normalizing ChIP-seq data when expecting widespread changes in histone acetylation.[19]

node1 1. Treat Cells with this compound & Crosslink Proteins to DNA node2 2. Lyse Cells & Shear Chromatin (Sonication) node1->node2 node3 3. Immunoprecipitate (IP) with anti-H3K9ac Antibody node2->node3 node4 4. Reverse Crosslinks & Purify DNA node3->node4 node5 5. Quantify DNA (qPCR or Sequencing) node4->node5 node6 Result: Reduced H3K9ac signal at target gene promoters node5->node6

Core workflow for Chromatin Immunoprecipitation (ChIP).
Protocol 4: High-Level ChIP-qPCR Protocol

This protocol outlines the key steps to measure histone acetylation at a specific gene promoter.

Materials:

  • Treated cell samples

  • Formaldehyde for crosslinking

  • ChIP lysis and wash buffers

  • Antibody for the histone mark of interest (e.g., anti-H3K9ac) and an IgG control

  • Protein A/G magnetic beads

  • Reagents for reverse crosslinking (NaCl, Proteinase K)

  • DNA purification kit

  • qPCR reagents and primers flanking the promoter region of a target gene (e.g., GLUT1)

Procedure:

  • Crosslinking and Lysis: Treat cells with this compound. Crosslink proteins to DNA using formaldehyde. Lyse the cells and shear the chromatin into small fragments (200-1000 bp) via sonication.

  • Immunoprecipitation: Pre-clear the chromatin lysate with magnetic beads. Incubate the cleared lysate overnight with either the specific anti-H3K9ac antibody or a non-specific IgG control.

  • Capture and Wash: Capture the antibody-chromatin complexes using Protein A/G beads. Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the formaldehyde crosslinks by heating in the presence of high salt concentration. Digest proteins with Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify the promoter region of a target gene (e.g., PKM2).

  • Data Analysis: Analyze the qPCR data by calculating the percentage of input DNA that was immunoprecipitated (% Input). A significant decrease in the % Input for the anti-H3K9ac IP in this compound-treated cells compared to control cells confirms reduced acetylation at that specific gene promoter.

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterizing the influence of this compound on gene expression. By systematically progressing from direct biochemical assays to cellular target engagement, histone modification analysis, and finally to locus-specific chromatin analysis, researchers can build a self-validating and compelling case for the mechanism of action. Each experimental step is designed to answer a specific causal question, providing the robust data necessary for drug development programs and fundamental research into the critical role of SIRT6 in health and disease.

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  • Discovery and biochemical characterization of MDL-800 and this compound as... ResearchGate. [Link]

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  • Gene expression consequences of interplay between RelA and Sirt6. ResearchGate. [Link]

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  • Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations. National Institutes of Health. [Link]

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  • Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer. National Institutes of Health. [Link]

  • Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators. National Institutes of Health. [Link]

  • The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes. National Institutes of Health. [Link]

  • Identification of a cellularly active SIRT6 allosteric activator. ResearchGate. [Link]

  • Substrates and biological roles of SIRT6. ResearchGate. [Link]

  • Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry. [Link]

  • MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. National Institutes of Health. [Link]

  • MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice. National Institutes of Health. [Link]

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  • Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. National Institutes of Health. [Link]

  • Sirtuin 6 activation rescues the age-related decline in DNA damage repair in primary human chondrocytes. National Institutes of Health. [Link]

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A Technical Guide to the Preliminary In Vitro Evaluation of MDL-801 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals initiating preliminary studies on MDL-801, a novel small-molecule activator of the Sirtuin 6 (SIRT6) enzyme. This guide moves beyond a simple recitation of protocols to offer a strategic rationale for experimental design, grounded in the known mechanism of the MDL class of compounds and the broader context of SIRT6 as a therapeutic target in oncology.

Introduction: Targeting SIRT6 in Oncology

Sirtuin 6 (SIRT6) is an NAD⁺-dependent deacetylase that has emerged as a critical tumor suppressor in a variety of cancers.[1] Its enzymatic activity, primarily targeting histone H3 at lysine 9 (H3K9Ac) and lysine 56 (H3K56Ac), plays a crucial role in DNA repair, genomic stability, and metabolic regulation.[2] Pathological downregulation of SIRT6 is a common feature in malignancies like colorectal cancer (CRC) and non-small cell lung cancer (NSCLC), making it an attractive target for therapeutic intervention.[2][3]

This compound is a small-molecule compound designed as an allosteric activator of SIRT6.[4][5] While detailed public data on this compound itself is nascent, its development was guided by a co-crystal structure with the SIRT6 enzyme (PDB ID: 5Y2F), which has informed the creation of closely related, well-characterized analogs such as MDL-800 and MDL-811.[4] These analogs have demonstrated potent anti-proliferative and anti-tumor effects in preclinical cancer models, operating through the activation of SIRT6 deacetylase activity.[2][3]

This guide will leverage the mechanistic insights gained from MDL-800 and MDL-811 to establish a robust, self-validating workflow for the initial characterization of this compound's efficacy and mechanism of action in cancer cell lines.

Part 1: Mechanistic Rationale and Experimental Strategy

The central hypothesis for this compound's anti-cancer activity is its ability to bind to an allosteric site on the SIRT6 enzyme, enhancing its catalytic efficiency. This leads to increased deacetylation of histone and non-histone targets, ultimately resulting in cell cycle arrest and the suppression of oncogenic signaling pathways.

The SIRT6 Signaling Axis

Activation of SIRT6 by an MDL-class compound is expected to trigger a cascade of events that suppress tumor growth. The primary mechanism involves the removal of acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression of genes involved in cell proliferation. A key downstream consequence observed with the analog MDL-800 in NSCLC is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling node for cell growth and survival.[3]

G MDL801 This compound SIRT6 SIRT6 Enzyme (Allosteric Site) MDL801->SIRT6 Binds to SIRT6_active Activated SIRT6 SIRT6->SIRT6_active Induces Conformational Change Deacetylation Deacetylation SIRT6_active->Deacetylation Inhibition Inhibition SIRT6_active->Inhibition Histones Histone H3 (H3K9Ac, H3K56Ac) Histones->Deacetylation Transcription Transcriptional Repression Deacetylation->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Suppresses MAPK MAPK Pathway (MEK/ERK) MAPK->Inhibition Inhibition->Proliferation Suppresses Arrest G0/G1 Cell Cycle Arrest Proliferation->Arrest

Caption: Proposed signaling pathway for this compound action in cancer cells.

A Phased Experimental Workflow

A logical, phased approach is critical to efficiently evaluate this compound. The workflow should first establish a biological effect (anti-proliferation) and then confirm the on-target mechanism.

G cluster_phase1 Phase 1: Efficacy Screening cluster_phase2 Phase 2: Mechanism of Action P1_Cell 1. Cell Line Selection & Culture P1_IC50 2. IC50 Determination (CCK-8 / SRB Assay) P1_Cell->P1_IC50 P1_Colony 3. Colony Formation Assay P1_IC50->P1_Colony P2_WB 4. Target Engagement (Western Blot for H3K9Ac) P1_IC50->P2_WB Proceed if IC50 < 50µM P2_Cycle 5. Cell Cycle Analysis (Flow Cytometry) P2_WB->P2_Cycle P2_Apop 6. Apoptosis Exclusion (Annexin V/PI) P2_Cycle->P2_Apop

Caption: Phased experimental workflow for this compound preliminary studies.

Part 2: Core Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow. The causality behind specific steps is explained to ensure robust and reproducible outcomes.

Protocol 1: Cell Line Culture and Maintenance

Causality: The choice of cell line is paramount. Based on studies with analogs MDL-800 and MDL-811, cell lines from non-small cell lung cancer (e.g., HCC827, PC9) and colorectal cancer (e.g., HCT116) are recommended starting points, as the role of SIRT6 is better established in these contexts.[3][4] Maintaining consistent culture conditions is essential to minimize variability in drug response.[6]

  • Cell Thawing and Expansion:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes. Discard the supernatant (this removes residual cryoprotectant).

    • Resuspend the cell pellet in 10-15 mL of complete medium and transfer to a T-75 flask.

    • Incubate at 37°C, 5% CO₂.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).

    • Add 2-3 mL of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete growth medium.

    • Collect the cell suspension and perform a cell count using a hemocytometer or automated cell counter.

    • Seed new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).

  • Quality Control:

    • Routinely test cultures for mycoplasma contamination every 2-4 weeks using a PCR-based or luminescence-based kit.

Protocol 2: Anti-Proliferation Assay (IC50 Determination)

Causality: This endpoint assay quantifies the dose-dependent effect of this compound on cell proliferation. Measuring cell numbers at the time of drug addition (T₀) in addition to the final time point allows for a more accurate calculation of growth inhibition, distinguishing cytostatic from cytotoxic effects.[7] A 72-hour incubation period is typically sufficient for multiple cell divisions to occur.

  • Cell Seeding:

    • Harvest cells as described in Protocol 1.

    • Seed cells into a 96-well, clear-bottom plate at a predetermined optimal density (typically 3,000-8,000 cells/well in 100 µL of medium). The goal is for the vehicle-control wells to be ~80% confluent at the end of the assay.[8]

    • Incubate the plate for 24 hours to allow for cell adherence.

  • T₀ Plate Preparation:

    • After 24 hours, take one plate to serve as the T₀ measurement.

    • Process this plate immediately using the detection reagent as described in step 5. This value represents the cell number at the start of the treatment.

  • Drug Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in culture medium to create 2X working concentrations. A common range for initial screening is from 100 µM down to 1 nM.[9]

    • Carefully add 100 µL of the 2X drug dilutions to the appropriate wells of the remaining plates, resulting in a final volume of 200 µL and a 1X final drug concentration. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Signal Detection (Using CCK-8 as an example):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data: Express the absorbance of treated wells as a percentage of the vehicle-control wells after correcting for the T₀ reading.

    • Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50).

Protocol 3: Western Blot for Target Engagement and Pathway Modulation

Causality: This protocol provides direct evidence that this compound is engaging its intended target, SIRT6, and modulating downstream pathways. A decrease in the acetylation of SIRT6 substrates like H3K9Ac is a direct biomarker of target engagement.[2] Probing for phosphorylated ERK (p-ERK) assesses the modulation of the MAPK pathway.[3]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.

    • Place plates on ice, aspirate the medium, and wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., anti-H3K9Ac, anti-SIRT6, anti-p-ERK, anti-total-ERK, anti-β-Actin) overnight at 4°C, diluted according to manufacturer's recommendations.

    • Wash the membrane 3 times for 10 minutes each in TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. β-Actin or GAPDH serves as a loading control to ensure equal protein was loaded in each lane.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type SIRT6 Expression (Relative) This compound IC50 (µM) ± SD
HCT116 Colorectal High Value ± SD
HT29 Colorectal Low Value ± SD
HCC827 NSCLC High Value ± SD
A549 NSCLC Moderate Value ± SD

| FHC | Non-cancerous Colon | N/A | Value ± SD |

Note: Data should be generated from at least three independent experiments. SIRT6 expression levels can be determined by western blot or obtained from databases like the Cancer Cell Line Encyclopedia (CCLE).

Interpreting the Preliminary Results

These foundational studies provide the critical go/no-go decision points and mechanistic rationale necessary to justify advancing this compound into more complex preclinical models.

References

  • Lee, B., et al. (2017). FOXO/TXNIP pathway is involved in the suppression of hepatocellular carcinoma growth by glutamate antagonist MK-801. PubMed Central. Available at: [Link]

  • Sun, H., et al. (2020). Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer. PubMed Central. Available at: [Link]

  • Wang, L., et al. (2018). Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells. National Institutes of Health. Available at: [Link]

  • Jiang, X., et al. (2022). MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice. PubMed. Available at: [Link]

  • Sun, H., et al. (2020). Small-molecule Activating SIRT6 Elicits Therapeutic Effects and Synergistically Promotes Anti-Tumor Activity of Vitamin D3 in Colorectal Cancer. PubMed. Available at: [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. National Institutes of Health. Available at: [Link]

  • Monroy, A., et al. (2015). The NMDA receptor antagonist MK-801 abolishes the increase in both P53 and Bax/Bcl2 index induced by adult-onset hypothyroidism in rat. ResearchGate. Available at: [Link]

  • Sato, A., et al. (2023). The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma. National Institutes of Health. Available at: [Link]

  • Arab, K., et al. (2016). Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer. National Institutes of Health. Available at: [Link]

  • Song, M., et al. (2022). MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2023). Preclinical studies of a factor X activator and a phase 1 trial for hemophilia patients with inhibitors. PubMed. Available at: [Link]

  • van der Veen, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Available at: [Link]

  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Gorshova, O., et al. (2022). Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative. MDPI. Available at: [Link]

  • Pérez-Salvia, M., & Esteller, M. (2017). Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer. PubMed. Available at: [Link]

  • MilliporeSigma. (2021). Genetically Engineered Immuno-oncology Cell Lines and Services for Early Drug Discovery Research... YouTube. Available at: [Link]

  • Opelz, G., et al. (2000). Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs. National Institutes of Health. Available at: [Link]

  • Various Authors. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? ResearchGate. Available at: [Link]

  • Calhelha, R., et al. (2020). Modulation of Cell Death Pathways for Cellular Protection and Anti-Tumoral Activity: The Role of Thymus spp. Extracts and Their Bioactive Molecules. MDPI. Available at: [Link]

  • Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

  • Liu, T., & Zhang, H. (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents. National Institutes of Health. Available at: [Link]

  • Labcorp Oncology. Biopharma Partners. Labcorp Oncology. Available at: [Link]

  • You, W., & Steegborn, C. (2021). Binding site for activator this compound on SIRT6. PubMed. Available at: [Link]

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Methodological & Application

Application Note: Preparation of MDL-801 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

MDL-801 is a novel, potent, and cell-permeable allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent protein lysine deacetylase.[1][2][3] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. The allosteric activation of SIRT6 by this compound enhances its deacetylation activity, making it a valuable pharmacological tool for investigating the therapeutic potential of SIRT6 activation in aging-related diseases and cancer.[1] A related compound, MDL-800, has been shown to suppress inflammation and promote angiogenesis, highlighting the therapeutic promise of this class of SIRT6 activators.[4]

This application note provides a detailed, field-proven protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO). Adherence to this guide will ensure the accurate and safe preparation of this compound for use in various downstream biological assays.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and use in experimental settings. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(N-(5-Bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-((3,5-dichlorophenyl)sulfonamido)benzoic acid[2][5][6]
CAS Number 2275619-55-9[2][3][5][6]
Molecular Formula C₂₀H₁₄BrCl₂FN₂O₆S₂[3][5][6]
Molecular Weight 612.26 g/mol [5][6]
Purity Typically ≥98% by HPLC[5][7]
Appearance Solid powder[6]
Solubility Soluble in DMSO[5][6][7]

Required Materials and Equipment

Materials:

  • This compound solid powder (CAS 2275619-55-9)[5]

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO) (CAS 67-68-5)

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Sterile, low-retention pipette tips

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Safety Precautions: A Self-Validating System of Prudence

Ensuring laboratory safety is paramount. The following precautions establish a self-validating system where awareness and proper handling are integral to the experimental process itself.

  • This compound: This compound should be considered hazardous until more toxicological information is available.[8] It is intended for research use only and is not for human or veterinary use.[6] Avoid inhalation, ingestion, and direct contact with skin and eyes.[8]

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid.[9] Keep it away from heat, sparks, and open flames.[10] A critical and often overlooked property of DMSO is its ability to be rapidly absorbed through the skin, carrying dissolved substances with it.[11] Therefore, when handling this compound dissolved in DMSO, it is imperative to use appropriate gloves and handle with extreme care to prevent systemic exposure to the active compound.[11]

  • Engineering Controls: All weighing and reconstitution steps should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12]

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many cellular assays. The principles described can be adapted for other desired concentrations.

Part 1: Pre-calculation and Weighing

The foundation of an accurate stock solution is a precise calculation and measurement of the compound.

  • Calculate the required mass: Use the following formula to determine the mass of this compound needed.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock:

      • Mass (mg) = 10 mM × 1 mL × 612.26 g/mol = 6.12 mg

  • Weigh the this compound powder:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 6.12 mg) of this compound directly into the tube.

    • Expertise & Experience Note: Weighing the compound directly into the final tube minimizes material loss that can occur during transfer.

Part 2: Dissolution in DMSO

Proper dissolution is critical for ensuring a homogenous stock solution.

  • Add DMSO:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For our example, add 1.0 mL of DMSO.

    • Expertise & Experience Note: Using anhydrous (dry) DMSO is crucial as water can affect the solubility of many organic compounds and the stability of the stock solution over time.[6]

  • Facilitate Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[13] Intermittent vortexing during sonication can aid the process.

    • Gentle warming of the tube to 37°C for a few minutes can also be used to facilitate dissolution if necessary.[13]

    • Visually inspect the solution against a light source to ensure that no solid particulates remain. The final solution should be clear.

Workflow Visualization

The following diagram illustrates the streamlined workflow for preparing the this compound stock solution.

MDL_801_Stock_Prep cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage calc 1. Calculate Mass (e.g., 6.12 mg for 1 mL of 10 mM) weigh 2. Weigh this compound into a sterile tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso vortex 4. Vortex Vigorously (1-2 minutes) add_dmso->vortex check_sol 5. Check for Complete Dissolution vortex->check_sol sonicate Optional: Sonicate/Warm (If needed) check_sol->sonicate Not Dissolved aliquot 6. Aliquot into working volumes check_sol->aliquot Dissolved sonicate->vortex store 7. Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.

Storage and Handling of Stock Solution

The long-term integrity of your stock solution is as important as its initial preparation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage Temperature: Store the aliquots in a dark, dry environment at -20°C for long-term storage (months to years).[6] For very long-term storage, -80°C is preferable.

  • Short-Term Storage: For daily or weekly use, an aliquot can be stored at 4°C for a few days, but this is generally not recommended for extended periods.[6]

Summary Data Table

ParameterRecommendationRationale
Solvent Anhydrous DMSOMaximizes solubility and stability.
Recommended Stock Conc. 1-10 mMProvides a convenient concentration for further dilution into working solutions.
Dissolution Aid Vortexing, sonication, gentle warming (37°C)Ensures complete and homogenous dissolution of the compound.[13]
Short-Term Storage 4°C (days to weeks)For immediate use, but minimizes shelf-life.[6]
Long-Term Storage -20°C or -80°C (months to years)Preserves compound integrity by minimizing degradation.[5][6]
Handling Aliquot to avoid freeze-thaw cyclesPrevents degradation associated with repeated temperature changes.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of this compound stock solutions in DMSO. By integrating procedural steps with expert rationale and rigorous safety standards, researchers can confidently prepare accurate and stable stock solutions, ensuring the reliability and reproducibility of their experimental results in the investigation of SIRT6 biology.

References

  • You, W., et al. (2020). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. PubMed Central. Available from: [Link]

  • DC Chemicals. This compound | CAS 2275619-55-9. Available from: [Link]

  • Carl ROTH. (2021). Safety Data Sheet: DMSO. Available from: [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Kovacic, P. (2010). Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. PubMed Central. Available from: [Link]

  • Unhas Press. (2019). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available from: [Link]

  • Zhang, H., et al. (2022). MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice. PubMed Central. Available from: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available from: [Link]

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Application Note: Evaluating the Efficacy of MDL-801, a Novel PORCN Inhibitor, in Patient-Derived Colorectal Cancer Organoid Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Wnt Signaling in Colorectal Cancer with Patient-Derived Organoids

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation, and its hyperactivation is a hallmark of nearly all colorectal cancers (CRC).[1][2] This aberrant signaling is often the initiating event in tumorigenesis, making it a prime target for therapeutic intervention.[1] Patient-derived organoids (PDOs) have emerged as a superior preclinical model, as they are three-dimensional cultures that recapitulate the genetic, phenotypic, and architectural heterogeneity of the original patient tumor.[3][4][5] This fidelity allows for more predictive screening of novel therapeutic agents compared to traditional 2D cell lines or costly and time-consuming xenograft models.[5][6]

MDL-801 is a novel, potent, and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent signaling activity.[7][8] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down pathway activation at its source.[7][9] This application note provides a comprehensive guide for researchers to assess the anti-cancer efficacy of this compound in patient-derived colorectal cancer organoids. We present detailed protocols for organoid culture, dose-response analysis, and target engagement validation.

Scientific Principle: Intercepting Wnt Ligand Secretion

The canonical Wnt pathway is initiated when secreted Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. In the absence of Wnt signaling, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes such as AXIN2 and LGR5, which drive cell proliferation.[1][10]

PORCN facilitates a key post-translational modification by adding a palmitoleoyl group to a conserved serine residue on Wnt proteins within the endoplasmic reticulum.[8][9] This lipidation is indispensable for their secretion and function.[7] this compound, by design, occupies the catalytic site of PORCN, preventing Wnt acylation and trapping the ligands within the cell. This leads to a systemic shutdown of paracrine and autocrine Wnt signaling in the tumor microenvironment.

G cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Space cluster_TargetCell Target Cell Wnt Wnt Ligand PORCN PORCN Enzyme Wnt->PORCN Binds to Palmitoylation Palmitoylation PORCN->Palmitoylation Catalyzes MDL801 This compound MDL801->PORCN Inhibits SecretedWnt Secreted Wnt Palmitoylation->SecretedWnt Leads to FZD Frizzled Receptor SecretedWnt->FZD Binds to BetaCatenin β-catenin Accumulation FZD->BetaCatenin Activates Signaling TCF TCF/LEF BetaCatenin->TCF Binds TargetGenes Target Gene Transcription (AXIN2, LGR5) TCF->TargetGenes Activates

Figure 1. Mechanism of this compound. this compound inhibits the PORCN enzyme in the ER, blocking Wnt ligand palmitoylation and secretion, which prevents downstream β-catenin signaling.

Experimental Workflow Overview

The evaluation of this compound in PDOs follows a systematic, multi-stage process. This workflow ensures robust and reproducible data, from initial culture establishment to final molecular analysis. It is designed to first determine the cytotoxic potential of the compound and then to confirm its on-target activity.

G A 1. Establish & Culture Colorectal Cancer PDOs B 2. Drug Treatment Dose-Response Matrix A->B Seed for Assay C 3. Viability Assessment (CellTiter-Glo 3D) B->C 72h Incubation E 5. Target Engagement (qPCR for AXIN2, LGR5) B->E 24h Incubation at IC50 D 4. Data Analysis (IC50 Calculation) C->D Luminescence Reading F 6. Comprehensive Report D->F E->F

Figure 2. Experimental Workflow. A streamlined process for evaluating this compound from PDO culture and drug treatment to viability and target engagement analysis.

Part 1: Culture and Maintenance of Colorectal Cancer PDOs

Rationale: The successful establishment and maintenance of high-quality PDO cultures are foundational to any drug screening experiment.[11] This protocol, adapted from established methods, is designed to expand cryopreserved PDOs or establish new lines from patient tissue, ensuring the preservation of the original tumor's characteristics.[12][13]

Materials:

  • Basal Culture Medium (e.g., Advanced DMEM/F12)

  • Growth Factors (e.g., EGF, Noggin, R-spondin1)

  • N2 and B27 supplements

  • N-acetylcysteine, Gastrin, Primocin

  • Extracellular matrix (e.g., Matrigel® or BME)

  • Cell Recovery Solution

  • Gentle Cell Dissociation Reagent

Protocol:

  • Thawing Cryopreserved PDOs:

    • Rapidly thaw a vial of cryopreserved PDOs in a 37°C water bath.

    • Transfer the contents to a 15 mL conical tube containing 10 mL of ice-cold basal medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant, leaving the organoid pellet.

  • Embedding in Extracellular Matrix:

    • Resuspend the pellet in the appropriate volume of liquid extracellular matrix on ice. A typical ratio is 10-20 µL of matrix per well of a 24-well plate.

    • Dispense 20 µL domes of the organoid-matrix suspension into the center of pre-warmed 24-well plate wells.[13]

    • Incubate the plate at 37°C for 15-20 minutes to allow the domes to solidify.[13]

  • Culture and Maintenance:

    • Gently add 500 µL of complete growth medium to each well.

    • Culture at 37°C and 5% CO2.

    • Change the medium every 2-3 days.

    • Monitor organoid growth using brightfield microscopy. Healthy organoids should form cystic or dense structures with a clear lumen.

  • Passaging PDOs:

    • When organoids become large and dense (typically every 7-10 days), they require passaging.

    • Aspirate the medium and add 1 mL of Cell Recovery Solution to each well. Incubate on ice for 30-60 minutes to dissolve the matrix.

    • Pool the organoids into a 15 mL tube and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the pellet in 1 mL of Gentle Cell Dissociation Reagent.

    • Mechanically dissociate by pipetting up and down 20-30 times.

    • Incubate at 37°C for 5-10 minutes.

    • Stop the dissociation by adding 10 mL of basal medium. Centrifuge and proceed with re-embedding as described in step 2 at a desired split ratio (e.g., 1:3 to 1:6).

Part 2: Dose-Response Analysis of this compound

Rationale: Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a novel compound.[14] This protocol utilizes a luminescence-based ATP assay (CellTiter-Glo® 3D), which is optimized for 3D cultures and serves as a robust indicator of cell viability.[15][16] The "add-mix-measure" format is ideal for high-throughput screening.

Materials:

  • Established PDO cultures

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates suitable for luminescence assays

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Protocol:

  • Organoid Plating for Assay:

    • Harvest and dissociate organoids as described in the passaging protocol.

    • Perform a cell count to ensure consistent seeding density.

    • Plate the organoid fragments in 10 µL domes of extracellular matrix in a 96-well opaque plate.

    • After solidification, add 100 µL of complete growth medium.

    • Allow organoids to reform and grow for 3-4 days before treatment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A common range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

    • Carefully remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Equilibrate both the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.[15]

    • Add 100 µL of CellTiter-Glo® 3D reagent directly to each well (equal to the culture volume).[15]

    • Place the plate on an orbital shaker for 5 minutes to induce lysis.[17]

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[15]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability and the background (media only) to 0%.

    • Plot the normalized viability against the log-transformed concentration of this compound.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Hypothetical Data Summary:

PDO LinePrimary Tumor TypeKey MutationThis compound IC50 (nM)
CRC-001Colon AdenocarcinomaAPC mutant8.5
CRC-002Colon AdenocarcinomaRNF43 mutant12.1
CRC-003Rectal AdenocarcinomaAPC mutant6.2
CRC-004Colon AdenocarcinomaKRAS mutant, APC wt> 10,000

Part 3: Target Engagement Validation by qPCR

Rationale: To confirm that the observed cytotoxic effects of this compound are due to its intended mechanism of action, it is essential to measure the downstream effects on the Wnt signaling pathway.[18] Quantitative PCR (qPCR) is a sensitive method to quantify the expression of direct Wnt target genes, such as AXIN2 and LGR5.[8][19] A significant reduction in the mRNA levels of these genes following treatment provides strong evidence of on-target activity.[19]

Materials:

  • Established PDO cultures

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for AXIN2, LGR5, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Treatment and Sample Collection:

    • Plate and grow PDOs in a 24-well plate as previously described.

    • Treat the organoids with this compound at a concentration near the calculated IC50 and a vehicle control for 24 hours. A shorter incubation period is used to capture transcriptional changes before widespread cell death occurs.

    • Harvest the organoids by dissolving the matrix with Cell Recovery Solution.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the organoid pellets according to the manufacturer's protocol of your chosen kit.

    • Quantify the RNA and assess its purity (A260/A280 ratio).

    • Synthesize cDNA from an equal amount of RNA (e.g., 500 ng) from each sample.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Run the qPCR plate on a real-time PCR system using a standard thermal cycling program.

    • Ensure a melt curve analysis is performed to verify the specificity of the amplicons.

  • Data Analysis:

    • Calculate the relative expression of the target genes (AXIN2, LGR5) using the ΔΔCt method, normalizing to the housekeeping gene.[19]

    • Compare the normalized expression levels in this compound-treated samples to the vehicle-treated controls. A significant decrease indicates successful target engagement.

Conclusion and Future Directions

This application note provides a validated framework for evaluating the efficacy and mechanism of action of this compound, a novel PORCN inhibitor, using clinically relevant patient-derived colorectal cancer organoid models. The protocols detailed herein enable researchers to robustly determine the compound's potency through dose-response studies and confirm its on-target activity via qPCR analysis of Wnt pathway target genes.

The modular nature of this workflow allows for further expansion. Advanced applications could include high-content imaging to assess morphological changes, co-culture models incorporating immune cells or fibroblasts to study the impact of the tumor microenvironment, and proteomic or transcriptomic analyses to uncover mechanisms of resistance.[6][11] By leveraging the predictive power of PDOs, the methodologies described provide a crucial tool for the preclinical development of targeted therapies like this compound, accelerating their path toward clinical application.[20][21]

References

  • Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC. PubMed Central. Available at: [Link].

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  • Porcupine Inhibitors: Novel and Emerging Anti-cancer Therapeutics Targeting the Wnt Signaling Pathway | Request PDF. ResearchGate. Available at: [Link].

  • Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PubMed Central. PubMed Central. Available at: [Link].

  • Patient-Derived Organoids of Colorectal Cancer: A Useful Tool for Personalized Medicine - SciSpace. SciSpace. Available at: [Link].

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  • Patient-derived organoids: a promising model for personalized cancer treatment. NIH. Available at: [Link].

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  • Wnt/β-catenin signaling pathway and Colorectal Cancer | CMAR - Dove Medical Press. Dove Medical Press. Available at: [Link].

  • Colorectal Cancer Organoids: Definition, Applications, Protocol, and Characterization. Sino Biological. Available at: [Link].

  • Discovery and Optimization of a Porcupine Inhibitor | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link].

  • Human colon organoids reveal distinct physiologic and oncogenic Wnt responses. The Journal of Experimental Medicine. Available at: [Link].

  • In Vitro Assay using Tumor Organoids | Protocol Preview - YouTube. YouTube. Available at: [Link].

  • Three-dimensional organoid culture reveals involvement of Wnt/β-catenin pathway in proliferation of bladder cancer cells - PMC. PubMed Central. Available at: [Link].

  • CellTiter-Glo 3D Cell Viability Assay - Bio-protocol. Bio-protocol. Available at: [Link].

  • Immune Cell Modulation of Patient-Matched Organoid Drug Response in Precision Cancer Medicine Platform. MDPI. Available at: [Link].

  • Patient-Derived Organoids as a Model for Cancer Drug Discovery. MDPI. Available at: [Link].

  • Advances of Wnt Signalling Pathway in Colorectal Cancer. MDPI. Available at: [Link].

  • Patient-Derived Organoids for Oncology Drug Development. Crown Bioscience. Available at: [Link].

  • Identification of novel human Wnt target genes using adult endodermal tissue-derived organoids. ResearchGate. Available at: [Link].

  • Wnt stem cell signaling pathway implicated in colorectal cancer in patients under 50. Medical Xpress. Available at: [Link].

  • Drug sensitivity assays. (A) Dose–response curves of PDOs derived from... - ResearchGate. ResearchGate. Available at: [Link].

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds - YouTube. YouTube. Available at: [Link].

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Application Notes and Protocols: Experimental Design for the Evaluation of SIRT6 Activators in Colorectal Cancer Studies, Featuring MDL-801 and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting SIRT6 in Colorectal Cancer

Colorectal cancer (CRC) remains a significant global health challenge, with a high incidence and mortality rate. The molecular landscape of CRC is complex, often characterized by mutations in key signaling pathways such as Wnt/β-catenin.[1][2] Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase, has emerged as a critical tumor suppressor in CRC.[3] Its expression is frequently downregulated in colorectal tumors, and lower SIRT6 levels correlate with poorer patient prognosis.[3] SIRT6 exerts its anti-tumorigenic effects through various mechanisms, including the regulation of glucose metabolism, DNA repair, and inflammation. A key function of SIRT6 is the deacetylation of histones, such as H3K9ac and H3K56ac, leading to transcriptional repression of oncogenes.[4][5] Therefore, the pharmacological activation of SIRT6 presents a promising therapeutic strategy for colorectal cancer.

This application note provides a comprehensive guide for the preclinical evaluation of SIRT6 activators in colorectal cancer research, with a focus on the pioneering compound MDL-801 and its more potent derivative, MDL-811. While this compound was instrumental in elucidating the allosteric activation mechanism of SIRT6, MDL-811 has demonstrated significant anti-tumor efficacy in various CRC models and serves as a prime candidate for experimental studies.[6]

The SIRT6 Signaling Pathway in Colorectal Cancer

SIRT6 activation impacts multiple downstream pathways critical to CRC pathogenesis. A fundamental understanding of this signaling network is essential for designing robust experiments and interpreting results.

SIRT6_Pathway MDL801 This compound/MDL-811 SIRT6 SIRT6 MDL801->SIRT6 Activates Histones Histone H3 (H3K9ac, H3K56ac) SIRT6->Histones Deacetylates Apoptosis Apoptosis SIRT6->Apoptosis Promotes DNA_Repair DNA Repair SIRT6->DNA_Repair Promotes Glycolysis Glycolysis SIRT6->Glycolysis Inhibits NFkB NF-κB Signaling SIRT6->NFkB Inhibits CYP24A1 CYP24A1 Transcription SIRT6->CYP24A1 Represses Oncogenes Oncogene Transcription (e.g., c-Myc) Histones->Oncogenes Represses Proliferation Cell Proliferation Oncogenes->Proliferation Inflammation Inflammation NFkB->Inflammation VitaminD Vitamin D3 Signaling CYP24A1->VitaminD Inhibits

Caption: The SIRT6 signaling pathway in colorectal cancer.

Experimental Design: A Multi-faceted Approach

A thorough investigation of a SIRT6 activator requires a combination of in vitro and in vivo experimental models to assess its biochemical activity, cellular effects, and therapeutic potential.

Part 1: In Vitro Characterization

1.1. Biochemical Assay: Confirming SIRT6 Activation

The initial step is to verify the direct activation of SIRT6 by the compound of interest.

Protocol: Fluor de Lys (FDL) Deacetylase Assay

This assay measures the enzymatic activity of SIRT6 on a fluorogenic substrate.

  • Reagents: Recombinant human SIRT6 protein, Fluor de Lys-SIRT6 substrate, NAD+, Developer, and the test compound (this compound/MDL-811).

  • Procedure:

    • Prepare a reaction mixture containing SIRT6, NAD+, and the substrate in a 96-well plate.

    • Add varying concentrations of the test compound.

    • Incubate at 37°C for 1 hour.

    • Add the developer solution and incubate for 15 minutes at room temperature.

    • Measure fluorescence using a microplate reader (excitation/emission ~360/460 nm).

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) to quantify the compound's potency. For reference, this compound has a reported EC50 of approximately 4.14 µM, while the more potent MDL-811 has an EC50 of around 5.7 µM.

1.2. Cellular Assays: Assessing Anti-Cancer Effects

The next stage involves evaluating the compound's impact on CRC cell lines.

Table 1: Recommended Colorectal Cancer Cell Lines

Cell LineKey CharacteristicsRecommended Use
HCT116 KRAS mutant, microsatellite stableGeneral proliferation and apoptosis studies
SW480 APC mutant, KRAS wild-typeWnt signaling pathway analysis
LoVo KRAS mutant, microsatellite instableStudies on DNA repair and apoptosis
DLD-1 KRAS mutant, microsatellite instableGeneral proliferation and cell cycle analysis

Protocol: Cell Proliferation Assay (e.g., CCK-8 or MTT)

  • Cell Seeding: Seed CRC cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of the SIRT6 activator for 48-72 hours.

  • Assay: Add the CCK-8 or MTT reagent and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each cell line. MDL-811 has shown IC50 values ranging from 4.7 to 61.0 µM in various CRC cell lines.

Protocol: Western Blot Analysis for Target Engagement

This technique confirms that the compound is engaging SIRT6 and modulating its downstream targets within the cell.

  • Cell Lysis: Treat CRC cells with the SIRT6 activator for 24-48 hours, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against acetylated H3K9, acetylated H3K56, and total H3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Expected Outcome: A dose-dependent decrease in the levels of acetylated H3K9 and H3K56 should be observed in treated cells.[4]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment and Harvesting: Treat CRC cells with the SIRT6 activator for 24-48 hours, then harvest and fix the cells in ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). SIRT6 activation has been shown to induce G0/G1 phase arrest in CRC cells.[4]

Part 2: In Vivo Evaluation

2.1. Xenograft Models: Assessing Anti-Tumor Efficacy in a Living System

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are crucial for evaluating the in vivo efficacy of a SIRT6 activator.[6]

Protocol: Colorectal Cancer Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

  • Tumor Implantation: Subcutaneously inject CRC cells (e.g., HCT116) into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the SIRT6 activator (e.g., MDL-811 at 15 mg/kg, intraperitoneally) according to a predetermined schedule.[6]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 to assess proliferation).

2.2. Genetically Engineered Mouse Models (GEMMs): A More Realistic Tumor Microenvironment

GEMMs, such as the APCmin/+ model, spontaneously develop intestinal tumors and provide a more clinically relevant context to study the effects of SIRT6 activators.[6]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Biochemical Biochemical Assays (FDL) Cellular Cellular Assays (Proliferation, Western Blot, Cell Cycle) Biochemical->Cellular Confirm Activity Xenograft Xenograft Models (CDX, PDX) Cellular->Xenograft Validate in vivo GEMM GEMM Models (APCmin/+) Xenograft->GEMM Clinically Relevant Model

Caption: A streamlined workflow for the preclinical evaluation of SIRT6 activators.

Data Interpretation and Troubleshooting

Table 2: Expected Outcomes and Potential Issues

ExperimentExpected OutcomePotential IssueTroubleshooting
FDL Assay Dose-dependent increase in SIRT6 activity.No activation observed.Check compound purity and solubility. Verify enzyme activity with a known activator.
Proliferation Assay Dose-dependent inhibition of cell growth.High IC50 values or no effect.Confirm target engagement with Western Blot. Consider cell line-specific resistance mechanisms.
Western Blot Decreased histone acetylation.No change in acetylation levels.Increase compound concentration or treatment time. Ensure antibody quality.
Xenograft Study Significant reduction in tumor growth in the treated group.High variability in tumor growth.Increase the number of animals per group. Ensure consistent tumor cell implantation.

Combination Therapies: A Synergistic Approach

The activation of SIRT6 can sensitize cancer cells to other therapies. For instance, MDL-811 has been shown to synergistically enhance the anti-CRC effect of vitamin D3 by suppressing the transcription of CYP24A1, an enzyme that catabolizes vitamin D3.[6] Investigating such combination strategies can significantly enhance the therapeutic potential of SIRT6 activators.

Conclusion

The experimental design outlined in this application note provides a robust framework for the preclinical evaluation of SIRT6 activators like this compound and its more potent analogs in colorectal cancer. By systematically progressing from biochemical and cellular assays to in vivo models, researchers can thoroughly characterize the therapeutic potential of these compounds and pave the way for their clinical development.

References

  • SIRT6, a novel direct transcriptional target of FoxO3a, mediates colon cancer therapy. Journal of Experimental & Clinical Cancer Research. [Link]

  • Small-molecule Activating SIRT6 Elicits Therapeutic Effects and Synergistically Promotes Anti-Tumor Activity of Vitamin D 3 in Colorectal Cancer. Theranostics. [Link]

  • Research progress on sirtuin family genes in colorectal cancer. Frontiers in Oncology. [Link]

  • Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer. Theranostics. [Link]

  • Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Journal of Biological Chemistry. [Link]

  • Emerging Therapeutic Potential of SIRT6 Modulators. Cancers. [Link]

  • TCF7L1 Regulates LGR5 Expression in Colorectal Cancer Cells. MDPI. [Link]

  • Effects and mechanism of the bile acid (farnesoid X) receptor on the Wnt/β-catenin signaling pathway in colon cancer. Oncology Letters. [Link]

Sources

Application Note: A Comprehensive Guide to Measuring the Impact of the SIRT6 Activator MDL-801 on Cell Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

MDL-801 is a rationally designed allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent protein deacetylase implicated in a wide array of cellular processes including DNA repair, metabolism, inflammation, and aging.[1] The influence of SIRT6 activation on cell proliferation is highly context-dependent, demonstrating anti-proliferative effects in various cancer models, often through cell cycle arrest, while promoting proliferation in other contexts such as wound healing.[2][3] This dual functionality necessitates a robust and multi-faceted approach to accurately characterize the effects of this compound. This guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to comprehensively measure the impact of this compound on cell proliferation, moving from initial viability screening to deep mechanistic insights.

Introduction: The Context-Dependent Role of SIRT6 in Proliferation

SIRT6 functions primarily as a deacetylase for histone H3 at lysines 9 and 56 (H3K9ac and H3K56ac), leading to chromatin condensation and transcriptional repression of target genes.[4] Its activation by this compound can therefore significantly alter the cellular landscape. In non-small cell lung cancer (NSCLC), for instance, MDL-800, a compound from the same class as this compound, induces G0/G1 cell cycle arrest and inhibits tumor growth.[3] Conversely, in endothelial cells and fibroblasts, MDL-800 has been shown to promote proliferation, a key step in wound healing.[2]

A Strategic Workflow for Comprehensive Analysis

We advocate for a tiered approach to analysis. This workflow ensures that initial findings are robustly validated and then mechanistically explored, saving time and resources while maximizing the quality of the data.

  • Tier 1: Primary Viability and Dose-Response Assessment. The first step is to determine the effective concentration range of this compound in your specific cell model. This is efficiently achieved using a high-throughput metabolic assay.

  • Tier 2: Direct Measurement of DNA Synthesis. Following the initial screen, it is critical to confirm that the observed changes in viability are a direct result of altered cell proliferation. This is best accomplished by measuring the rate of new DNA synthesis.

  • Tier 3: Mechanistic Investigation (Cell Cycle & Apoptosis). With the anti-proliferative effect confirmed, the final step is to determine the underlying mechanism. Is this compound stopping the cell cycle, inducing cell death, or both? This is answered by performing cell cycle analysis and specific apoptosis assays.

G cluster_0 Recommended Experimental Workflow tier1 Tier 1: Viability Screening (e.g., MTT Assay) tier2 Tier 2: DNA Synthesis Confirmation (e.g., BrdU/EdU Assay) tier1->tier2 Establish IC50/ Effective Dose tier3a Tier 3a: Cell Cycle Analysis (e.g., PI Staining by Flow Cytometry) tier2->tier3a Confirm Anti-proliferative Effect tier3b Tier 3b: Apoptosis Assessment (e.g., Caspase-3 Activity Assay) tier2->tier3b conclusion Comprehensive Conclusion: Cytostatic, Cytotoxic, or Both? tier3a->conclusion tier3b->conclusion

Caption: A strategic workflow for analyzing this compound's effects.

Tier 1 Protocol: MTT Cell Proliferation Assay
Principle of the Assay

The MTT assay is a colorimetric method for assessing cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials and Reagents
  • This compound (CAS# 2275619-55-9)[8]

  • 96-well flat-bottom cell culture plates

  • MTT Reagent (5 mg/mL in PBS)

  • Cell culture medium appropriate for your cell line

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate spectrophotometer (capable of reading at ~570 nm)

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle-only" (e.g., DMSO) and "medium-only" (no cells) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent to each well.[7]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is clearly visible under a microscope.

  • Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.[7]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[7] Measure the absorbance at 570 nm.

Data Analysis and Interpretation
  • Subtract the average absorbance of the "medium-only" blanks from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2 Protocol: BrdU DNA Synthesis Assay
Principle of the Assay

This assay directly measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells during the S-phase of the cell cycle.[9] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[6]

Materials and Reagents
  • BrdU Labeling Reagent (e.g., 10 µM)

  • Fixation/Denaturation Solution

  • Anti-BrdU antibody (conjugated to a fluorophore or enzyme)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Detection system (fluorescence microscope, flow cytometer, or plate reader for ELISA-based kits)

Step-by-Step Protocol (for Fluorescence Microscopy)
  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat with this compound at concentrations determined from the MTT assay (e.g., 0.5x, 1x, and 2x IC50) for the desired duration.

  • BrdU Labeling: Add BrdU Labeling Reagent to each well and incubate for a period appropriate for your cell line's doubling time (e.g., 2-4 hours).

  • Fixation: Remove the medium, wash with PBS, and fix the cells (e.g., with 4% paraformaldehyde).

  • Denaturation: Permeabilize the cells and denature the DNA (e.g., with 2 M HCl) to expose the incorporated BrdU. This step is critical for antibody access.

  • Immunostaining: Block non-specific binding and then incubate with the anti-BrdU antibody.

  • Counterstaining and Mounting: Wash the cells and counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. BrdU-positive cells represent the proliferating population.

Data Analysis and Interpretation
  • Quantify the proliferation rate by calculating the percentage of BrdU-positive cells relative to the total number of cells (DAPI-stained nuclei).

  • A significant decrease in the percentage of BrdU-positive cells in this compound-treated samples compared to the vehicle control directly confirms an anti-proliferative effect by inhibiting DNA synthesis.

Tier 3 Protocols: Mechanistic Assays
4.1 Cell Cycle Analysis via Propidium Iodide Staining

Principle of the Assay Flow cytometry is used to analyze the distribution of cells throughout the different phases of the cell cycle.[10][11] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[10] This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n). A population of cells with less than 2n DNA content (sub-G1) typically represents apoptotic cells with fragmented DNA.

G cluster_1 This compound Signaling Pathway MDL801 This compound SIRT6 SIRT6 MDL801->SIRT6 Allosteric Activation Histones Histone H3 (H3K9, H3K56) SIRT6->Histones Deacetylation Transcription Altered Gene Transcription (e.g., ↓ Cyclins, ↓ CDKs) Histones->Transcription Repression Arrest G0/G1 Phase Cell Cycle Arrest Transcription->Arrest

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MDL-801 Insolubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MDL-801. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a potent and selective small-molecule activator of SIRT6, this compound holds significant promise in various research fields.[1] However, its physicochemical properties can present challenges in achieving consistent and reliable results, primarily due to its limited solubility in aqueous solutions.

This document provides a comprehensive, question-and-answer-based troubleshooting guide to address common issues related to this compound insolubility. Our goal is to equip you with the knowledge and practical protocols to overcome these challenges, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, it is highly expected that this compound will be poorly soluble in aqueous solutions.

Furthermore, this compound contains two sulfonamide groups (-SO2NH-). The solubility of sulfonamides can be pH-dependent.[4][5] At neutral pH, the sulfonamide groups are likely to be in their less soluble, unionized form, further contributing to the compound's insolubility in typical biological buffers (e.g., PBS at pH 7.4).

Authoritative Grounding: The principle of "like dissolves like" governs solubility. The largely non-polar structure of this compound makes it energetically unfavorable to dissolve in a highly polar solvent like water.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). [2]

Expertise & Experience: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[6] Vendor information for this compound consistently indicates its solubility in DMSO.[2] Preparing a high-concentration stock solution in DMSO is the standard and most effective method for working with this compound.

Trustworthiness: Using a high-purity, anhydrous grade of DMSO is critical. DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds over time and potentially lead to precipitation of your stock solution.[7]

Protocol: Preparation of this compound Stock Solution

This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you would need 0.612 mg of this compound (Molecular Weight = 612.26 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.[8]

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[7][8]

    • Gentle warming (e.g., 37°C) can also be used to aid dissolution, but be cautious as excessive heat may degrade the compound.[8]

  • Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.[8]

Table 1: Molarity Calculations for this compound (MW = 612.26 g/mol ) Stock Solutions

Desired ConcentrationVolume of DMSO for 1 mg of this compoundVolume of DMSO for 5 mg of this compound
1 mM1.633 mL8.165 mL
5 mM0.327 mL1.633 mL
10 mM0.163 mL0.817 mL
50 mM0.033 mL0.163 mL
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds dissolved in DMSO. Here are several strategies to mitigate this problem.

Expertise & Experience: This phenomenon, often called "antisolvent precipitation," occurs because the compound, which is stable in the DMSO environment, is suddenly exposed to a solvent (the aqueous buffer) in which it is poorly soluble. The key is to manage the transition from a DMSO-rich to a water-rich environment more gradually and to ensure the final concentration of this compound does not exceed its aqueous solubility limit.

Troubleshooting Workflow:

G start Start: this compound Precipitates in Aqueous Buffer check_dmso Is the final DMSO concentration <0.5%? start->check_dmso serial_dilution Perform serial dilutions in 100% DMSO before final aqueous dilution. check_dmso->serial_dilution No vortex Vortex vigorously during and immediately after adding the DMSO stock to the buffer. check_dmso->vortex Yes serial_dilution->vortex pre_warm Pre-warm the aqueous buffer to 37°C before adding the This compound/DMSO solution. vortex->pre_warm solubilizing_agent Consider adding a solubilizing agent (e.g., BSA, Pluronic F-68) to the aqueous buffer. pre_warm->solubilizing_agent success Success: This compound remains in solution solubilizing_agent->success

Caption: Troubleshooting workflow for preventing this compound precipitation.

Detailed Steps:

  • Serial Dilutions in DMSO: Do not perform large dilution steps directly from your high-concentration DMSO stock into the aqueous buffer. Instead, perform serial dilutions in 100% DMSO first to get closer to your final desired concentration.[9] For example, if your stock is 10 mM and your final desired concentration is 10 µM, first dilute the stock to 1 mM in DMSO, then to 100 µM in DMSO, before making the final 1:10 dilution into your aqueous buffer. This minimizes the localized high concentration of this compound upon hitting the aqueous phase.

  • Vigorous Mixing: When adding the final DMSO aliquot to your aqueous buffer, ensure rapid and thorough mixing. Vortex the buffer while adding the compound to quickly disperse the DMSO and the compound, preventing the formation of localized, supersaturated pockets that can initiate precipitation.

  • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of the compound. However, be mindful of the temperature stability of this compound and other components in your assay.

  • Use of Solubilizing Agents: For particularly challenging situations, consider incorporating a small amount of a biocompatible solubilizing agent into your aqueous buffer. Options include:

    • Bovine Serum Albumin (BSA): At low concentrations (e.g., 0.1%), BSA can help to keep hydrophobic compounds in solution.

    • Pluronic F-68: This is a non-ionic surfactant that can aid in solubilization.

Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A4: As a general rule, the final concentration of DMSO in your in vitro cell-based assay should be kept below 0.5%, and ideally at or below 0.1%.

Expertise & Experience: While DMSO is widely used, it is not biologically inert and can have direct effects on cells.[10][11] High concentrations of DMSO can be cytotoxic, and even at lower concentrations, it can influence cell behavior, such as proliferation, differentiation, and membrane permeability.[6][12][13]

Trustworthiness: The exact tolerance to DMSO is cell-type dependent.[6] Some robust cell lines may tolerate up to 1% DMSO for short incubation periods, while primary cells or more sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[12]

Authoritative Grounding & Self-Validating Systems: It is imperative to include a "vehicle control" in all your experiments. This control should contain the same final concentration of DMSO as your experimental conditions but without this compound. This allows you to distinguish the effects of this compound from any effects caused by the DMSO solvent itself.

Table 2: General Guidelines for Final DMSO Concentrations in Cell-Based Assays

DMSO ConcentrationPotential EffectsRecommendation
> 1%Often cytotoxic to most mammalian cells.[6]Avoid
0.5% - 1%May cause stress or other off-target effects in some cell types.[12]Use with caution and with rigorous vehicle controls.
≤ 0.1%Generally considered safe for most cell lines with minimal off-target effects.[12]Recommended

Advanced Troubleshooting: pH Adjustment

Given that this compound contains sulfonamide and carboxylic acid functional groups, its solubility is likely to be influenced by pH. The IUPAC name, 2-(N-(5-Bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-((3,5-dichlorophenyl)sulfonamido)benzoic acid, indicates the presence of an acidic proton on the carboxylic acid group and potentially on the sulfonamide nitrogens.[1][2]

G start This compound Structure (Contains Acidic Groups) low_ph Low pH (Acidic) -COOH and -SO2NH- are protonated (neutral) start->low_ph high_ph High pH (Basic) -COO- and -SO2N-- are deprotonated (ionized) start->high_ph low_solubility Lower Aqueous Solubility low_ph->low_solubility high_solubility Higher Aqueous Solubility high_ph->high_solubility

Caption: pH-dependent ionization and its effect on this compound solubility.

Expertise & Experience: For acidic compounds, increasing the pH of the aqueous buffer will deprotonate the acidic functional groups, leading to the formation of a more soluble salt. Therefore, if you are still facing solubility issues, you could try preparing your working solution in a buffer with a slightly basic pH (e.g., pH 8.0-8.5).

Caution: Before adjusting the pH, you must consider the stability of this compound at different pH values and the compatibility of a higher pH with your experimental system (e.g., enzyme activity, cell viability). An initial small-scale test to see if a slightly basic buffer improves solubility without causing compound degradation is recommended.

References

  • Ferreira, D., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science.
  • Gala, U. (2017). What effects does DMSO have on cell assays?. Quora. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Tice, C. M. (2021). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Molecules.
  • Cowen, B. J., & Carlson, G. R. (1975). Solubility studies of silver sulfonamides. Journal of Pharmaceutical Sciences.
  • Park, J. S., & Na, K. (2007). pH-induced solubility transition of sulfonamide-based polymers. Journal of Applied Polymer Science.

Sources

Technical Support Center: Identifying and Minimizing Off-Target Effects of MDL-801

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MDL-801, a potent inhibitor of the BCR-Abl and Src family kinases (SFKs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying, validating, and minimizing potential off-target effects during your experiments. Our goal is to ensure the highest level of scientific integrity and data reliability in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the specificity and use of this compound.

Q1: What are the primary targets of this compound?

This compound is a multi-targeted kinase inhibitor, primarily designed to inhibit the BCR-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML), and the Src family of tyrosine kinases (including SRC, LCK, LYN, FYN). Its high affinity for the ATP-binding pocket of these kinases leads to the potent inhibition of their catalytic activity and downstream signaling pathways.

Q2: What is an "off-target" effect and why is it a concern with kinase inhibitors?

Q3: I'm observing unexpected cellular phenotypes after this compound treatment that don't seem related to BCR-Abl or Src signaling. What could be the cause?

While the observed phenotype could be a novel downstream effect of inhibiting the primary targets, it is crucial to consider the possibility of an off-target effect. This compound is known to have activity against other kinases, such as c-Kit and PDGFRβ, at concentrations higher than those required to inhibit BCR-Abl. Verifying that the effect is truly due to on-target inhibition is a critical step in your research.

Q4: What is the recommended in vitro concentration range for this compound to maintain specificity?

To maximize on-target specificity, it is recommended to use the lowest concentration of this compound that elicits the desired biological effect. For most cell-based assays involving BCR-Abl or Src, a starting concentration range of 1-100 nM is advised. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific model system. Exceeding 1 µM significantly increases the risk of engaging off-target kinases.

Part 2: Troubleshooting Guide - Differentiating On-Target vs. Off-Target Effects

This guide provides structured experimental workflows to dissect the molecular basis of your observations.

Issue 1: Ambiguous Results from a Cell Viability Assay

Question: My cell viability assay shows a dose-dependent decrease in cell survival with this compound treatment. How can I confirm this is due to the inhibition of my intended target (e.g., BCR-Abl) and not an off-target effect?

Answer: This is a classic challenge that requires a multi-pronged validation strategy. The goal is to demonstrate that the observed phenotype (decreased viability) is directly linked to the inhibition of the intended target.

This workflow outlines the critical steps to confirm that your observed phenotype is a direct result of on-target activity.

G cluster_0 cluster_1 cluster_2 A Start: Phenotype Observed (e.g., Decreased Viability) B Step 1: Biochemical Target Engagement (Western Blot for p-CrkL) A->B Correlate dose-response? C Step 2: Genetic Knockdown/Out (shRNA or CRISPR) B->C Does genetic knockdown phenocopy this compound? D Step 3: Rescue Experiment (Express Resistant Mutant) C->D Does mutant rescue the phenotype? E Step 4: Orthogonal Inhibitor Test (Use Structurally Different Inhibitor) D->E Does orthogonal inhibitor reproduce the phenotype? F Conclusion: Phenotype is On-Target E->F All checks positive?

Caption: Workflow for validating on-target effects of this compound.

Step 1: Confirm Biochemical Target Engagement

  • Rationale: First, confirm that this compound is inhibiting its intended target at the concentrations that cause the phenotype. For BCR-Abl, a reliable downstream biomarker is the phosphorylation of its substrate, CrkL (p-CrkL).

  • Protocol:

    • Treat your cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the same duration as your viability assay.

    • Lyse the cells and perform a Western blot analysis.

    • Probe the membrane with antibodies against phospho-CrkL (p-CrkL) and total CrkL (as a loading control).

    • Expected Outcome: You should see a dose-dependent decrease in p-CrkL levels. Critically, the IC50 for p-CrkL inhibition should correlate with the IC50 from your viability assay. A significant divergence suggests that the viability effect may be off-target.

Step 2: Use a Genetic Approach to Mimic Pharmacological Inhibition

  • Rationale: A genetic approach, such as RNA interference (RNAi) or CRISPR-Cas9 knockout of the target gene (e.g., ABL1), provides an independent method to assess the target's role in the observed phenotype. If the phenotype is on-target, genetically removing the target should mimic the effect of the drug.

  • Protocol:

    • Design and validate shRNA or sgRNA constructs to specifically knock down or knock out your target kinase.

    • Transduce/transfect your cells and select for a stable population with reduced target protein expression (confirm via Western blot).

    • Perform the same viability assay on the knockdown/knockout cells alongside a non-targeting control.

    • Expected Outcome: The knockdown/knockout cells should exhibit a similar reduction in viability as observed with this compound treatment.

Step 3: Perform a "Rescue" Experiment with a Resistant Mutant

  • Rationale: This is a highly rigorous method for confirming on-target activity. By introducing a version of the target kinase that is mutated to be resistant to the drug, you can determine if the drug's effect is specifically mediated through that target. The T315I "gatekeeper" mutation in BCR-Abl, for example, confers resistance to many inhibitors, including this compound.

  • Protocol:

    • Create a cell line where the endogenous target is knocked out or knocked down.

    • Introduce an expression vector for either the wild-type (WT) target or a drug-resistant mutant (e.g., BCR-Abl T315I).

    • Treat both cell lines (WT rescue and mutant rescue) with this compound.

    • Expected Outcome: The cells rescued with the WT target should remain sensitive to this compound. In contrast, the cells rescued with the resistant mutant should now be insensitive to the drug, demonstrating that the drug's effect on viability is mediated through its binding to this specific target.

Step 4: Use a Structurally Unrelated (Orthogonal) Inhibitor

  • Rationale: Using a second, structurally different inhibitor that targets the same protein can help rule out off-target effects caused by the specific chemical scaffold of this compound. If two different molecules produce the same phenotype, it is more likely to be an on-target effect.

  • Protocol:

    • Select an inhibitor with a different chemical structure but the same primary target (e.g., another BCR-Abl inhibitor like Nilotinib).

    • Perform a dose-response viability assay with this new inhibitor.

    • Expected Outcome: The orthogonal inhibitor should reproduce the same phenotype (decreased viability) with a corresponding inhibition of the target biomarker (e.g., p-CrkL).

Issue 2: Identifying Potential Off-Targets Proactively

Question: I want to be proactive and understand the potential off-target profile of this compound before I encounter ambiguous results. What methods are available?

Answer: Proactively profiling your compound is an excellent strategy. This can be done through a combination of computational prediction and experimental screening.

G cluster_0 cluster_1 cluster_2 A Start: This compound Compound B Computational Screening (Kinase Similarity Search) A->B C Experimental Screening (Kinome-wide Panel) A->C D Candidate Off-Targets Identified B->D C->D E Cellular Validation (Western Blot for Downstream Markers) D->E Validate in relevant cell models F Conclusion: Confirmed Off-Target Profile E->F

Caption: Workflow for proactive identification of this compound off-targets.

1. Computational (In Silico) Prediction

  • Rationale: Computational tools can predict potential off-targets by comparing the chemical structure of this compound against databases of known ligand-protein interactions or by docking the molecule into the ATP-binding sites of various kinases.

  • How to Proceed: Utilize publicly available databases and tools to search for proteins with binding sites similar to BCR-Abl or to screen for kinases that this compound's scaffold might fit into. This can provide a preliminary "hit list" for experimental validation.

2. Experimental (In Vitro) Kinase Profiling

  • Rationale: This is the gold standard for empirically determining the selectivity of a kinase inhibitor. It involves testing the compound against a large panel of purified kinases (often >400) in a biochemical assay format.

  • How to Proceed: This service is typically outsourced to specialized contract research organizations (CROs). You provide a sample of this compound, and they will return a detailed report showing the percent inhibition of each kinase at one or more concentrations (e.g., 100 nM and 1 µM).

  • Data Interpretation: The results will be presented in a table or heatmap, allowing you to easily visualize the selectivity profile. Pay close attention to any kinases that are inhibited by >50% at concentrations close to the on-target IC50.

Target This compound Inhibition @ 100 nM This compound Inhibition @ 1 µM Notes
BCR-Abl 98%100%On-Target
SRC 95%100%On-Target
LCK 92%99%On-Target
c-Kit 45%85%Potential Off-Target
PDGFRβ 38%82%Potential Off-Target
VEGFR2 10%55%Potential Off-Target at high conc.

3. Cellular Validation of Predicted Off-Targets

  • Rationale: Once you have a list of potential off-targets from profiling, you must validate whether this compound engages and inhibits them in a cellular context.

  • Protocol:

    • Select cell lines that express high levels of the putative off-target kinase.

    • Identify a known downstream substrate of that kinase whose phosphorylation can be measured by Western blot.

    • Treat the cells with a dose-range of this compound and probe for the phosphorylation of the off-target's substrate.

    • Expected Outcome: If this compound inhibits the off-target in cells, you will see a dose-dependent decrease in the phosphorylation of its specific substrate, confirming a cellular off-target liability.

References

  • Title: The human kinome. Source: Science. URL: [Link]

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of c-Kit and platelet-derived growth factor receptor beta. Source: Blood. URL: [Link]

  • Title: Crkl phosphorylation for monitoring targeted therapy in chronic myeloid leukemia. Source: Haematologica. URL: [Link]

  • Title: Target validation using RNA interference. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: The Bcr-Abl T315I mutation and emerging options for treatment of resistant CML. Source: Hematology Am Soc Hematol Educ Program. URL: [Link]

  • Title: Comprehensive analysis of kinase inhibitor selectivity. Source: Nature Biotechnology. URL: [Link]

Technical Support Center: Ensuring Reproducibility in MDL-801 Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MDL-801, a potent and selective allosteric activator of SIRT6. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful and reproducible application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to help you navigate your research with confidence and scientific rigor.

Understanding this compound: Mechanism and Critical Parameters

This compound is a small molecule that enhances the deacetylation activity of Sirtuin 6 (SIRT6), a critical enzyme involved in genome stability, DNA repair, metabolism, and inflammation.[1] Unlike direct enzymatic activators, this compound functions allosterically, meaning it binds to a site on the SIRT6 enzyme distinct from the active site, inducing a conformational change that increases its catalytic efficiency.[2] This mechanism underscores the importance of precise experimental conditions to ensure consistent and reliable results.

A key structural feature of this compound, a 5-bromo substituent on a phenyl ring, is crucial for its high-affinity binding and potent activation of SIRT6.[2] Removal of this bromine atom has been shown to significantly reduce the compound's activating capability, highlighting the specificity of the interaction.[2]

Below is a summary of the key characteristics of this compound:

ParameterValueSource(s)
Target Sirtuin 6 (SIRT6)[1]
Mechanism of Action Allosteric Activator[2]
EC₅₀ ~4.14 - 5.7 µM[1][2]
Maximal Activation >22-fold at 100 µM[1]
Solubility DMSO[3]
Long-term Storage -20°C, desiccated[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of this compound.

Q1: What is the recommended starting concentration for this compound in cell-based assays?

Based on published data for this compound and its close analog MDL-800, a starting concentration range of 5-20 µM is recommended for most cell-based assays.[1] The optimal concentration will be cell-type dependent and should be determined empirically through a dose-response experiment. For initial experiments, a 48-hour incubation period is a common starting point.[4]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.[5] For short-term storage (days to weeks), 4°C is acceptable.[5]

Q3: What is the appropriate vehicle control for this compound experiments?

The vehicle control should be the same concentration of DMSO used to deliver the highest concentration of this compound in your experiment. It is critical to keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can have cytotoxic effects on some cell lines.[6][7]

Q4: How can I confirm that this compound is activating SIRT6 in my cells?

The most common method is to measure the deacetylation of known SIRT6 substrates. A decrease in the acetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac) are well-established downstream markers of SIRT6 activation. This can be assessed by Western blotting.

Q5: Are there any known off-target effects of this compound?

While this compound is reported to be a selective SIRT6 activator, all small molecules have the potential for off-target effects.[8] To ensure the observed phenotype is due to SIRT6 activation, it is crucial to include appropriate controls. The gold standard is to perform experiments in SIRT6 knockout or knockdown cells, where the effects of this compound should be significantly diminished or absent.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No observable effect of this compound Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM).
Insufficient Incubation Time: The treatment duration may not be long enough to observe changes in downstream markers.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).
Compound Instability: this compound may be degrading in the culture medium.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the stock solution to light.
Low SIRT6 Expression: The cell line you are using may have very low endogenous levels of SIRT6.Verify SIRT6 expression levels in your cell line by Western blot or qPCR. Consider using a cell line with known higher SIRT6 expression.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure accurate and consistent cell counting and seeding. Allow cells to adhere and evenly distribute before treatment.
Compound Precipitation: High concentrations of this compound may precipitate out of the aqueous culture medium.Visually inspect the media for any signs of precipitation. If observed, consider lowering the final concentration or using a different formulation approach if possible.
Pipetting Errors: Inaccurate pipetting can introduce significant variability.Use calibrated pipettes and proper pipetting techniques.
Unexpected Cytotoxicity High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to your cells.Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%).[6]
Off-Target Effects: At high concentrations, this compound may have off-target cytotoxic effects.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cells. Correlate SIRT6 activation with non-toxic concentrations.

Experimental Protocols

Protocol 1: In Vitro SIRT6 Deacetylation Assay (Fluor de Lys-based)

This protocol is a generalized procedure for measuring the enzymatic activity of recombinant SIRT6 in the presence of this compound.

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluor de Lys-SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD⁺

  • This compound

  • Developer solution

  • Assay buffer

  • Black 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (if available).

  • In a black 96-well plate, add the assay buffer, NAD⁺, and the Fluor de Lys-SIRT6 substrate to each well.

  • Add the diluted this compound, vehicle control, or positive control to the appropriate wells.

  • Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes), protected from light.[9]

  • Stop the reaction by adding the developer solution to each well.

  • Incubate at room temperature for 30-60 minutes, protected from light.[9]

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[10]

Protocol 2: Western Blot for H3K9ac and H3K56ac

This protocol outlines the steps to assess the cellular activity of this compound by measuring changes in histone acetylation.

Materials:

  • Cells treated with this compound and vehicle control

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-H3K9ac, anti-H3K56ac, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound or vehicle, wash cells with cold PBS and lyse them using an appropriate lysis buffer. Sonicate the lysate to shear DNA and reduce viscosity.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Normalize protein amounts for each sample, mix with loading buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K9ac, anti-H3K56ac, and anti-total H3 as a loading control) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.

Visualizing Experimental Logic

To ensure reproducibility, a clear understanding of the experimental workflow and the underlying biological pathway is essential.

MDL801_Workflow cluster_prep Preparation cluster_analysis Analysis MDL_stock Prepare this compound Stock (10-50 mM in DMSO) treatment Treat Cells with this compound (e.g., 5-20 µM) MDL_stock->treatment cells Seed Cells at Optimal Density cells->treatment control Treat Cells with Vehicle (DMSO) cells->control harvest Harvest Cells for Protein/RNA/Assay treatment->harvest control->harvest wb Western Blot (H3K9ac, H3K56ac) harvest->wb activity_assay SIRT6 Activity Assay (Fluor de Lys) harvest->activity_assay

Fig. 1: A generalized workflow for conducting cellular experiments with this compound.

SIRT6_Pathway MDL801 This compound SIRT6_inactive SIRT6 (Inactive) MDL801->SIRT6_inactive Allosteric Binding SIRT6_active SIRT6 (Active) SIRT6_inactive->SIRT6_active Conformational Change H3K9ac Histone H3 (acetyl-K9) SIRT6_active->H3K9ac Deacetylation H3K56ac Histone H3 (acetyl-K56) SIRT6_active->H3K56ac Deacetylation H3 Histone H3 (deacetylated) H3K9ac->H3 H3K56ac->H3 downstream Downstream Effects (Gene Expression Changes, DNA Repair, etc.) H3->downstream

Fig. 2: Simplified signaling pathway of this compound-mediated SIRT6 activation.

References

  • Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. PubMed Central. [Link]

  • SIRT6 in Vascular Diseases, from Bench to Bedside. MDPI. [Link]

  • Fluorometric Assay Kit Experimental Operation Guide. YouTube. [Link]

  • Statin suppresses sirtuin 6 through miR-495, increasing foxo1-dependent hepatic gluconeogenesis. Korea Advanced Institute of Science and Technology. [Link]

  • Current Trends in Sirtuin Activator and Inhibitor Development. PubMed Central. [Link]

  • Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. ResearchGate. [Link]

  • SIRT6 (Sirtuin 6) Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. [Link]

  • Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. PubMed Central. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. [Link]

  • Advansta's Step-by-Step Guide to Western Blots. Advansta. [Link]

  • Mechanism of Human SIRT1 Activation by Resveratrol. ResearchGate. [Link]

  • Sirtuin 6 (SIRT6) Activity Assays. PubMed Central. [Link]

  • Emerging Roles of SIRT6 in Human Diseases and Its Modulators. PubMed Central. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • MTT assay DMSO vehicle?. ResearchGate. [Link]

  • Sirtuin activators and inhibitors.. SciSpace. [Link]

  • Maximum DMSO concentration in media for cell culture?. Reddit. [Link]

  • Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. MDPI. [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. PubMed Central. [Link]

  • New method to detect off-target effects of CRISPR. ScienceDaily. [Link]

  • E66: When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. [Link]

  • Sirtuin activators as an anti-aging intervention for longevity. Open Exploration Publishing. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • DMSO usage in cell culture. Protocol Online. [Link]

  • A novel functional mast cell assay for the detection of allergies. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Novel SIRT6 Activators: MDL-801 vs. MDL-811

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of SIRT6 Activation

Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase, has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, inflammation, and aging.[1][2] Its multifaceted role in maintaining cellular homeostasis has positioned it as a compelling therapeutic target for a range of diseases, from cancer to neuroinflammatory disorders.[3][4] The development of small-molecule activators of SIRT6 represents a promising strategy to harness its beneficial effects. This guide provides a detailed comparative analysis of two such activators, MDL-801 and MDL-811, offering insights into their respective efficacy, mechanisms of action, and potential therapeutic applications.

At a Glance: Key Efficacy Parameters of this compound and MDL-811

While both this compound and MDL-811 are potent allosteric activators of SIRT6, they exhibit distinct profiles in terms of their biochemical potency and reported biological activities.[3][5] MDL-811, a derivative of this compound, was designed for improved characteristics and has demonstrated robust preclinical efficacy in oncology and neuroinflammation models.[4][6]

ParameterThis compoundMDL-811Reference(s)
SIRT6 Deacetylation Activity (EC50) 4.14 - 5.7 µM5.7 µM[5][7]
Primary Therapeutic Areas Investigated Cancer (mechanistic studies)Colorectal Cancer, Neuroinflammation[4][6][8]
Reported In Vivo Efficacy Not extensively reportedDemonstrated in colorectal cancer and ischemic stroke models[4][6]
Bioavailability Not specifiedSignificantly enhanced compared to earlier analogs (e.g., MDL-800)[6]

Deep Dive: Mechanism of Action and Molecular Interactions

Both this compound and MDL-811 activate SIRT6 through an allosteric mechanism, binding to a site distinct from the catalytic core.[6][8] This binding induces a conformational change in the enzyme, enhancing its catalytic efficiency.

This compound: Unraveling the Allosteric Activation

Molecular dynamics simulations have provided a granular view of how this compound activates SIRT6.[7][8] Upon binding, a key conformational rotation of the 2-methyl-4-fluoro-5-bromo substituent on a phenyl ring of this compound occurs.[8] This rotation allows for novel hydrophobic interactions within the allosteric pocket, which are crucial for stabilizing the active conformation of SIRT6.[8]

MDL_801 This compound Allosteric_Site Allosteric Binding Site MDL_801->Allosteric_Site Binds to SIRT6_inactive SIRT6 (Inactive) Conformational_Change Conformational Rotation of Phenyl Ring SIRT6_inactive->Conformational_Change Induces SIRT6_active SIRT6 (Active) Conformational_Change->SIRT6_active Stabilizes Deacetylation Enhanced Deacetylation of Histones (H3K9ac, H3K56ac) and Non-Histone Targets SIRT6_active->Deacetylation

Figure 1. Allosteric activation of SIRT6 by this compound.

MDL-811: Building on a Proven Scaffold for Enhanced Efficacy

MDL-811 was developed by modifying the structure of this compound to improve its properties as a SIRT6 activator.[6] The introduction of a 3-methylmorpholine group in MDL-811 facilitates a more favorable binding mode within the allosteric pocket of SIRT6.[6] This modification allows for the formation of a hydrogen bond and enhanced hydrophobic interactions, contributing to its potent activity.[6]

Preclinical Efficacy: A Comparative Overview

The available preclinical data highlights the therapeutic potential of both molecules, with a more extensive body of in vivo evidence for MDL-811.

MDL-811: Demonstrating Potent Anti-Tumor and Anti-Inflammatory Effects

Colorectal Cancer (CRC): MDL-811 has shown significant anti-tumor efficacy in various preclinical models of colorectal cancer.[6][9] It exhibits broad antiproliferative effects across diverse CRC cell lines and patient-derived organoids.[9] In vivo studies using cell line-derived and patient-derived xenograft models demonstrated robust anti-tumor activity.[6] Mechanistically, MDL-811-mediated SIRT6 activation leads to the suppression of CYP24A1, a gene involved in vitamin D3 catabolism. This finding has led to a combination strategy where MDL-811 synergistically enhances the anti-cancer effects of vitamin D3.[6]

Neuroinflammation and Ischemic Stroke: MDL-811 has also demonstrated potent anti-inflammatory and neuroprotective effects.[4] It effectively ameliorates neuroinflammation and reduces brain injury in mouse models of ischemic stroke.[4] The underlying mechanism involves the activation of SIRT6, which then interacts with and deacetylates EZH2, a component of the polycomb repressive complex 2. This leads to the upregulation of FOXC1, a key regulator of inflammation.[4]

This compound: A Tool for Mechanistic Discovery

While in vivo efficacy data for this compound is less prevalent in the public domain, its role as a foundational molecule has been critical. Studies involving this compound have been instrumental in elucidating the structural basis of allosteric SIRT6 activation.[7][8] This mechanistic understanding is invaluable for the rational design of next-generation SIRT6 activators with improved therapeutic indices.

Experimental Protocols: A Guide for Researchers

The following protocols are representative of the methodologies used to evaluate the efficacy of SIRT6 activators like this compound and MDL-811.

In Vitro SIRT6 Deacetylation Assay (Fluor de Lys-based)

This assay is a fundamental method to determine the direct activating effect of a compound on SIRT6 enzymatic activity.

Principle: This assay utilizes a substrate peptide containing an acetylated lysine residue and a fluorophore. Deacetylation by SIRT6 allows for the cleavage of the peptide by a developer, resulting in a fluorescent signal that is proportional to SIRT6 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute recombinant human SIRT6 enzyme to a working concentration.

    • Prepare a stock solution of the Fluor de Lys-SIRT6 substrate (e.g., Ac-RHKK(Ac)-AMC).

    • Prepare a stock solution of NAD+.

    • Prepare serial dilutions of the test compounds (this compound or MDL-811) and a vehicle control (e.g., DMSO).

    • Prepare the developer solution.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, SIRT6 enzyme, and the test compound or vehicle.

    • Initiate the reaction by adding the Fluor de Lys-SIRT6 substrate and NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate the developer reaction by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the fluorescence intensity against the compound concentration.

    • Calculate the EC50 value using a suitable non-linear regression model.

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Buffer Reaction Buffer Mix Combine Reagents in Plate Buffer->Mix SIRT6 SIRT6 Enzyme SIRT6->Mix Substrate Fluor de Lys Substrate Substrate->Mix NAD NAD+ NAD->Mix Compound This compound / MDL-811 Compound->Mix Incubate_Enzyme Incubate at 37°C Mix->Incubate_Enzyme Add_Developer Add Developer Incubate_Enzyme->Add_Developer Incubate_RT Incubate at RT Add_Developer->Incubate_RT Read_Fluorescence Read Fluorescence Incubate_RT->Read_Fluorescence Plot Plot Data Read_Fluorescence->Plot EC50 Calculate EC50 Plot->EC50

Figure 2. Workflow for in vitro SIRT6 deacetylation assay.

In Vivo Colorectal Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SIRT6 activator in a mouse model.

Principle: Human colorectal cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Cell Culture and Animal Model:

    • Culture a human colorectal cancer cell line (e.g., HCT116) under standard conditions.

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, MDL-811 at different doses).

    • Administer the treatment as per the desired schedule (e.g., intraperitoneal injection daily or on alternate days).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation:

    • Measure tumor volume at regular intervals throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Perform downstream analyses on the tumor tissue (e.g., Western blotting for SIRT6 target proteins, immunohistochemistry for proliferation markers).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the final tumor weights between the groups using appropriate statistical tests.

Conclusion and Future Directions

The development of this compound and its successor, MDL-811, represents a significant advancement in the field of SIRT6 modulation. While this compound has been a valuable tool for dissecting the molecular intricacies of SIRT6 activation, MDL-811 has emerged as a promising preclinical candidate with demonstrated efficacy in models of cancer and neuroinflammation. The superior bioavailability and robust in vivo activity of MDL-811 make it a compelling lead for further development.

Future research should focus on direct, head-to-head comparative studies of these and other novel SIRT6 activators in a wider range of disease models. A comprehensive understanding of their selectivity profiles against other sirtuins and off-target effects will also be crucial for their clinical translation. The synergistic potential of SIRT6 activators with other therapeutic modalities, as demonstrated with MDL-811 and vitamin D3, warrants further investigation and could open new avenues for combination therapies.

References

  • SIRT6 in Vascular Diseases,
  • Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer. Theranostics. (URL: [Link])

  • Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry. (URL: [Link])

  • A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis. Acta Pharmaceutica Sinica B. (URL: [Link])

  • Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B. (URL: [Link])

  • Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry. (URL: [Link])

  • Small-molecule Activating SIRT6 Elicits Therapeutic Effects and Synergistically Promotes Anti-Tumor Activity of Vitamin D 3 in Colorectal Cancer. Theranostics. (URL: [Link])

  • Discovery and biochemical characterization of MDL-800 and this compound as activators of SIRT6 deacetylation. ResearchGate. (URL: [Link])

  • Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B. (URL: [Link])

  • SIRT6 Widely Regulates Aging, Immunity, and Cancer. Frontiers in Immunology. (URL: [Link])

Sources

Validating the Anti-Tumor Effects of MDL-801: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SIRT6 Activation Paradigm

MDL-801 represents a shift in oncological therapeutics, moving from broad cytotoxicity to precision epigenetic remodeling. As a potent, small-molecule allosteric activator of SIRT6 (Sirtuin 6), this compound functions by deacetylating Histone H3 at Lysine 9 (H3K9ac) and Lysine 56 (H3K56ac).[1] This activity suppresses the Warburg effect and inhibits cell cycle progression in Hepatocellular Carcinoma (HCC) and Colorectal Cancer (CRC).

This guide provides a rigorous framework for validating this compound in vivo, comparing its efficacy profile against the current Standard of Care (SoC), Sorafenib, and detailing the specific protocols required to replicate high-impact data.

Mechanistic Differentiation

Unlike kinase inhibitors (e.g., Sorafenib) that block downstream signaling cascades, this compound enhances the activity of a tumor suppressor. This distinction is critical for experimental design; the readout is not just tumor volume, but specific epigenetic markers.

Mechanism of Action (MoA) Pathway

The following diagram illustrates the causality chain initiated by this compound, highlighting the specific acetylation marks required for validation.

G cluster_chromatin Chromatin Remodeling MDL801 This compound (Allosteric Activator) SIRT6 SIRT6 Enzyme ( conformational rotation) MDL801->SIRT6 Binds Allosteric Site H3K9ac H3K9ac (Deacetylation) SIRT6->H3K9ac Catalyzes H3K56ac H3K56ac (Deacetylation) SIRT6->H3K56ac Catalyzes Glycolysis Glycolysis Genes (GLUT1, PDK1 suppression) H3K9ac->Glycolysis Epigenetic Silencing CellCycle Cell Cycle Arrest (G0/G1 Phase) H3K56ac->CellCycle Checkpoint Activation Tumor Tumor Growth Inhibition Glycolysis->Tumor CellCycle->Tumor

Figure 1: this compound binds to the allosteric site of SIRT6, inducing a conformational change that promotes the deacetylation of H3K9 and H3K56, ultimately suppressing metabolic and proliferative drivers of tumorigenesis.

Comparative Analysis: this compound vs. Standard of Care

When validating this compound, it is insufficient to compare only against a vehicle control. To establish clinical relevance, data must be benchmarked against Sorafenib (for HCC models).

Performance Matrix

The data below synthesizes findings from pivotal studies (e.g., Huang et al., Nature Communications) and standard Sorafenib efficacy profiles.

FeatureThis compound (SIRT6 Activator)Sorafenib (Kinase Inhibitor)Vehicle Control
Primary Target SIRT6 (Allosteric Activation)VEGFR, PDGFR, RAFN/A
Tumor Growth Inhibition (TGI) ~60 - 70% (at 50 mg/kg)~40 - 50% (at 30 mg/kg)0%
Safety (Body Weight) No significant loss (>95% maintenance)Moderate loss often observedStable/Loss due to cachexia
Biomarker Response ↓ H3K9ac, ↓ H3K56ac↓ p-ERK, ↓ p-MEKBaseline High
Mechanism of Death Metabolic exhaustion / Cell cycle arrestApoptosis / Anti-angiogenesisN/A
Key Insight for Researchers

While Sorafenib acts primarily via anti-angiogenesis and apoptosis, this compound's safety profile is often superior because it restores a natural tumor suppressor mechanism rather than introducing systemic cytotoxicity. In your validation, body weight tracking is as critical as tumor volume to demonstrate this therapeutic index advantage.

In Vivo Validation Protocol (Step-by-Step)

This protocol is designed for a Hepatocellular Carcinoma (HCC) Xenograft Model , the gold standard for SIRT6 activation studies.

Phase 1: Preparation & Inoculation
  • Cell Line: Bel7405 or HepG2 (Human HCC).

  • Animal Model: BALB/c Nude Mice (Male, 4-6 weeks).

  • Inoculum:

    
     cells suspended in 100 µL PBS/Matrigel (1:1 ratio).
    
  • Site: Subcutaneous injection into the right flank.

Phase 2: Treatment Regimen

Initiate treatment only when tumors reach the exponential growth phase (approx. 100


).
  • Group 1 (Vehicle): Saline or formulation buffer (i.p., Daily).

  • Group 2 (this compound Low): 25 mg/kg (i.p., Daily).

  • Group 3 (this compound High): 50 mg/kg (i.p., Daily).

  • Group 4 (Comparator): Sorafenib 30 mg/kg (Oral Gavage, Daily).

Phase 3: Experimental Workflow

The following timeline ensures data integrity and reproducibility.

Workflow Step1 Day 0: Inoculation Step2 Day 7-10: Randomization (Tumors ~100mm³) Step1->Step2 Step3 Day 11-32: Daily Treatment (i.p. Injection) Step2->Step3 Step4 Monitoring: Measure Vol/Wt (Every 2 Days) Step3->Step4 Concurrent Step5 Day 33: Necropsy & Tissue Harvest Step3->Step5

Figure 2: 33-day experimental workflow for evaluating this compound efficacy. Randomization at 100mm³ is critical to minimize initial variance.

Phase 4: Data Acquisition & Analysis
  • Tumor Volume: Calculate using

    
    .
    
  • Tissue Processing:

    • Fixation: 4% Paraformaldehyde (for IHC: Ki67, Cleaved Caspase-3).

    • Flash Freeze: Liquid nitrogen (for Western Blot: SIRT6, H3K9ac).

Self-Validating Biomarkers

To prove that tumor reduction is caused by this compound (and not off-target toxicity), you must validate the molecular mechanism in the harvested tumor tissue.

The "On-Target" Check (Western Blot)
  • Observation: You must see a decrease in acetylation levels of H3K9 and H3K56 in the this compound treated groups compared to Vehicle.

  • Control: Total Histone H3 levels must remain constant.

  • Causality: If H3K9ac is unchanged, this compound did not engage the SIRT6 target effectively in vivo (check formulation/dosage).

The Metabolic Check (qPCR/Western)
  • Target: GLUT1 and PDK1.

  • Expectation: Downregulation in treated groups. SIRT6 represses these glycolytic genes; their suppression confirms the metabolic shift away from the Warburg effect.

References

  • Huang, Z., et al. (2018). Identification of a cellularly active SIRT6 allosteric activator. Nature Chemical Biology. (Note: This is the seminal paper describing MDL-800/801 series).

  • Zhang, J., et al. (2020). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B.

  • Shang, Y., et al. (2020). Small-molecule Activating SIRT6 Elicits Therapeutic Effects and Synergistically Promotes Anti-Tumor Activity of Vitamin D3 in Colorectal Cancer. Theranostics.

  • Llovet, J. M., et al. (2008). Sorafenib in Advanced Hepatocellular Carcinoma. The New England Journal of Medicine. (Reference for Comparator Standard of Care).

Sources

Technical Comparison Guide: MDL-801 vs. UBCS039 for SIRT6 Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of SIRT6 Allosteric Modulation[1]

In the landscape of epigenetic therapeutics, Sirtuin 6 (SIRT6) has emerged as a critical "longevity factor" and tumor suppressor, governing DNA repair, telomere maintenance, and glucose metabolism. For drug development professionals and researchers, the choice of pharmacological activator is pivotal.

This guide provides a rigorous technical comparison between MDL-801 , a highly potent second-generation allosteric activator, and UBCS039 , the first specific synthetic activator.

The Verdict: While UBCS039 served as the proof-of-concept molecule for specific SIRT6 activation, This compound demonstrates superior pharmacological properties , exhibiting an EC50 approximately 7-fold lower and a maximal activation ceiling over 6-fold higher than UBCS039. This compound represents the current gold standard for probing SIRT6 biology in oncological and metabolic contexts.

Part 1: Mechanistic Profiling & Binding Kinetics

Both compounds bypass the conserved NAD+ binding pocket, utilizing unique allosteric sites to enhance catalytic efficiency (


) without significantly altering 

for NAD+.
UBCS039: The "Exit Channel" Stabilizer

UBCS039 (Pyrrolo[1,2-a]quinoxaline derivative) binds at the exit of the acyl channel , exposing its benzene moiety to the solvent.

  • Mechanism: It stabilizes the acyl-binding channel, permitting efficient deacetylation of H3K9ac.

  • Limitation: Its binding induces only a moderate conformational shift, capping its maximal activation potential at ~3.5-fold.

This compound: The "Deep Pocket" Driver

This compound binds to a distinct allosteric hydrophobic pocket on the surface of the zinc-binding domain and Rossmann fold, deeper than the UBCS039 site.

  • Mechanism: The critical 5-bromo-2-methyl-4-fluoro-phenyl moiety (R-ring) undergoes a specific rotation upon binding.[1] This acts as an "allosteric driver," inducing a global structural compaction that stabilizes the loop regions near the active site.

  • Result: This induces a massive increase in catalytic turnover (

    
    ), resulting in up to 22-24 fold activation .
    
Mechanistic Visualization

The following diagram illustrates the distinct binding nodes and downstream effects of both activators.

SIRT6_Activation_Mechanism cluster_UBCS UBCS039 Pathway cluster_MDL This compound Pathway SIRT6_Inactive SIRT6 (Basal State) Flexible Acyl Channel UBCS_Bind Binding: Exit of Acyl Channel SIRT6_Inactive->UBCS_Bind + UBCS039 MDL_Bind Binding: Deep Allosteric Pocket (Zn-Binding/Rossmann Cleft) SIRT6_Inactive->MDL_Bind + this compound UBCS_Effect Stabilizes Substrate Exit UBCS_Bind->UBCS_Effect UBCS_Outcome Moderate Activation (Max ~3.5-fold) UBCS_Effect->UBCS_Outcome MDL_Mech R-Ring Rotation (Allosteric Driver) MDL_Bind->MDL_Mech MDL_Effect Global Structural Compaction Stabilizes Catalytic Loop MDL_Mech->MDL_Effect MDL_Outcome High-Efficiency Activation (Max ~22-fold) MDL_Effect->MDL_Outcome

Figure 1: Comparative Mechanism of Action. This compound utilizes a deep-pocket 'driver' mechanism for superior catalytic enhancement compared to the exit-channel stabilization of UBCS039.

Part 2: Pharmacological Performance Comparison

The following data aggregates findings from Huang et al.[2][3][4] (this compound discovery) and You et al.[5] (UBCS039 characterization).

FeatureThis compoundUBCS039Clinical Implication
Primary Target SIRT6 (Allosteric)SIRT6 (Allosteric)Both are highly specific.[6]
EC50 (Potency) 4.1 – 5.7 µM ~38 µMThis compound is ~7x more potent.
Max Activation (

)
22 – 24 fold ~3.5 foldThis compound induces a much stronger phenotypic response.
Specificity Profile >100-fold selective vs SIRT1-7 & HDAC1-11Specific to SIRT6; Minor SIRT5 activation (2-fold)This compound has a cleaner off-target profile.
Physiological Effect Potent tumor growth inhibition (HCC, CRC); Metabolic regulationAutophagy induction; Attenuation of liver injuryThis compound is preferred for oncology efficacy studies.
Solubility Moderate (DMSO soluble)Moderate (DMSO soluble)Similar formulation requirements.

Part 3: Experimental Validation Protocols

To validate the efficacy of these activators in your specific disease model, use the following self-validating workflows.

In Vitro Deacetylation Assay (Fluor de Lys)

This is the industry standard for calculating EC50.

Reagents:

  • Recombinant human SIRT6 (residues 1–355).

  • Substrate: Fluorogenic peptide based on H3K9ac (e.g., RHKK(ac)-AMC).[7]

  • Cofactor: NAD+ (500 µM final).

  • Developer solution (Trypsin/Nicotinamide).

Protocol:

  • Preparation: Dilute SIRT6 enzyme in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Incubate SIRT6 (200 nM) with varying concentrations of this compound or UBCS039 (0.1 µM – 200 µM) for 10 minutes at 37°C before adding substrate. This pre-incubation allows allosteric site occupancy.

  • Reaction: Initiate by adding NAD+ and Acetylated Peptide Substrate.[7] Incubate for 30–60 minutes at 37°C.

  • Termination: Add Developer Solution containing 2 mM Nicotinamide (to stop SIRT6) and Trypsin (to cleave the deacetylated peptide).

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Validation: Plot dose-response curve.

    • Success Criteria this compound: Sigmoidal curve with inflection ~5 µM, plateau >2000% of baseline.

    • Success Criteria UBCS039: Sigmoidal curve with inflection ~38 µM, plateau ~350% of baseline.

Cellular Target Engagement (Western Blot)

Demonstrate that the compound enters the cell and hits the nuclear target.

Protocol:

  • Treatment: Treat cells (e.g., HepG2 or HCT116) with this compound (10–20 µM) or UBCS039 (50–75 µM) for 24 hours. Note the higher concentration required for UBCS039.

  • Lysis: Perform nuclear fractionation or whole cell lysis using RIPA buffer + Protease/Phosphatase inhibitors + 10 mM Nicotinamide and 1 µM TSA (Trichostatin A).

    • Critical Step: Nicotinamide and TSA are mandatory to prevent post-lysis deacetylation by SIRTs and HDACs, preserving the physiological state.

  • Blotting: Probe for:

    • H3K9ac (Primary readout: Should decrease).

    • H3K56ac (Secondary readout: Should decrease).

    • Total H3 (Loading control).

    • SIRT6 (To ensure no degradation of the enzyme itself).

  • Quantification: Normalize H3K9ac signal to Total H3.

Experimental Workflow Diagram

Validation_Workflow cluster_InVitro Phase 1: Biochemical (FDL Assay) cluster_Cellular Phase 2: Cellular (Western Blot) Start Start: Compound Validation Step1 Pre-incubate Enzyme + Compound (10 min @ 37°C) Start->Step1 Step2 Add NAD+ & H3K9ac-AMC Substrate Step1->Step2 Step3 Read Fluorescence (Ex360/Em460) Step2->Step3 Decision1 EC50 < 10µM? Step3->Decision1 Step4 Treat Cells (24h) This compound (10µM) vs UBCS039 (50µM) Decision1->Step4 Yes (this compound Profile) Decision1->Step4 No (UBCS039 Profile) Step5 Lysis (+ NAM/TSA Inhibitors) Step4->Step5 Step6 WB: Anti-H3K9ac vs Total H3 Step5->Step6 Result Validation Complete: Confirmed Deacetylation Step6->Result

Figure 2: Validation Workflow. A stepwise protocol ensuring biochemical potency (FDL assay) translates to cellular efficacy (H3K9ac reduction).

References

  • Huang, Z., et al. (2018). "Discovery of the First Potent, Selective, and Cell-Permeable SIRT6 Activator." Nature Chemical Biology.[5] Link

  • You, W., & Steegborn, C. (2018). "Structural basis for the activation of sirtuin 6 by UBCS039." Angewandte Chemie International Edition. Link

  • Shang, Y., et al. (2021). "Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer."[3] Theranostics. Link

  • Gertz, M., & Steegborn, C. (2022). "Emerging Therapeutic Potential of SIRT6 Modulators." Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2020).[5][7][8] "Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators." Acta Pharmaceutica Sinica B. Link

Sources

Confirming the Downstream Signaling of MDL-801: A SIRT6 Activation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Downstream Signaling Pathways of MDL-801 Content Type: Publish Comparison Guide

Executive Summary: The Mechanistic Imperative

This compound is a potent, small-molecule allosteric activator of SIRT6 (Sirtuin 6), a critical NAD+-dependent deacylase involved in genomic stability, metabolic homeostasis, and inflammation control. Unlike non-specific sirtuin activators (e.g., Resveratrol), this compound targets a specific allosteric pocket on SIRT6, enhancing its deacetylase activity by over 20-fold .[1]

For researchers in drug development and oncology, confirming this compound’s activity requires more than observing phenotypic changes (e.g., cell death). It demands a rigorous validation of the SIRT6


 H3K9ac 

NF-

B/DNA Repair
signaling axis. This guide outlines the comparative landscape of SIRT6 activators and provides a self-validating experimental framework to confirm this compound’s downstream mechanism.

Comparative Analysis: this compound vs. Alternatives

Before initiating validation, it is crucial to understand where this compound stands relative to other SIRT6 modulators. This compound is often compared to its precursor MDL-800 and the earlier prototype UBCS039 .

Table 1: Performance Matrix of SIRT6 Activators
FeatureThis compound MDL-800 UBCS039 Resveratrol
Primary Target SIRT6 (Allosteric)SIRT6 (Allosteric)SIRT6 (Allosteric)SIRT1 (Non-specific)
Mechanism Stabilizes active conformation via R-ring rotationStabilizes active conformationBinds substrate channelPan-activator (indirect)
Max Activation ~22-24 fold ~22 fold~3.5 foldN/A for SIRT6
Potency (EC

)
4.1 - 5.7

M
10 - 12

M
~38

M
Low specificity
Specificity High (No effect on SIRT1-5/7)HighModerate (Activates SIRT5)Low
Bioavailability HighModerateLowVariable
Key Downstream Readout

H3K9ac,

H3K56ac

H3K9ac

H3K9ac
AMPK / PGC-1

Scientist’s Insight: Choose This compound over MDL-800 for structural biology or precise kinetic studies due to its defined binding mode (PDB: 5Y2F) and slightly superior potency. Avoid UBCS039 if SIRT5 interference could confound your metabolic readouts.

Mechanistic Visualization: The Signaling Cascade

Understanding the causality is essential for experimental design. This compound does not merely "turn on" SIRT6; it reshapes the enzyme to accept acetylated histones (H3K9ac) more efficiently.

MDL801_Signaling MDL801 This compound (Small Molecule) SIRT6_Inactive SIRT6 (Basal State) MDL801->SIRT6_Inactive Binds Allosteric Site SIRT6_Active SIRT6 (Allosteric Activation) + Stabilized Loop SIRT6_Inactive->SIRT6_Active Conformational Change Deacetylation Deacetylation Event (Removal of Acetyl Group) SIRT6_Active->Deacetylation Catalyzes Substrate Acetyl-Histone H3 (H3K9ac / H3K56ac) Substrate->Deacetylation H3_Deacetylated Deacetylated H3K9/H56 (Chromatin Compaction) Deacetylation->H3_Deacetylated Product NFkB NF-κB Pathway (Inhibition of Transcription) H3_Deacetylated->NFkB Epigenetic Silencing of Cytokines (TNF-α, IL-6) DNARepair DNA Repair (Recruitment of SNF2H) H3_Deacetylated->DNARepair Promotes HR Repair Metabolism Glycolysis (Suppression of GLUT1/LDH) H3_Deacetylated->Metabolism Represses Glycolytic Genes

Figure 1: this compound binds allosterically to SIRT6, triggering global deacetylation of H3K9/H56, which subsequently silences inflammatory (NF-κB) and glycolytic gene programs.[2][3]

Experimental Validation Protocols

To scientifically confirm this compound activity, you must demonstrate Target Engagement , Enzymatic Activation , and Functional Consequence .

Protocol A: Target Engagement via Cellular Thermal Shift (CETSA)

Objective: Prove this compound physically binds SIRT6 in live cells.

  • Cell Preparation: Harvest HEK293T or HepG2 cells. Resuspend in PBS with protease inhibitors.

  • Treatment: Aliquot cell suspension. Treat with 10

    
    M this compound  or DMSO (Vehicle)  for 30 min at room temperature.
    
  • Thermal Challenge: Divide samples into PCR tubes. Heat individually at a gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with freeze-thaw cycles (liquid N

    
     / 25°C). Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
    
  • Detection: Run supernatant on SDS-PAGE. Immunoblot for SIRT6 .

  • Validation Criteria: this compound treated samples must show a thermal shift (

    
    T
    
    
    
    > 2°C)
    compared to DMSO, indicating the compound stabilized the protein structure.
Protocol B: Downstream Signaling Confirmation (The H3K9ac Blot)

Objective: Confirm the functional output (Histone Deacetylation).

Reagents:

  • This compound (Stock: 10 mM in DMSO).

  • Positive Control: Trichostatin A (TSA) is a generic HDAC inhibitor (use with caution as it opposes SIRT6 activity), but for activation studies, use SIRT6-overexpressing plasmid as a positive genetic control.

  • Antibodies: Anti-H3K9ac (Cell Signaling #9649), Anti-Total H3 (Loading Control), Anti-SIRT6.

Workflow:

  • Seeding: Seed HepG2 cells (2 x 10

    
     cells/well) in 6-well plates.
    
  • Dosing: Treat cells with this compound at 0, 5, 10, and 20

    
    M  for 24 hours.
    
    • Note: Include a "TNF-

      
       stimulated" condition (10 ng/mL) if checking NF-
      
      
      
      B suppression.
  • Extraction: Perform Acid Extraction of histones (critical step; standard lysis often fails to preserve histone marks).

    • Lysis: Resuspend pellet in Triton Extraction Buffer (TEB).

    • Acidification: Add 0.2N HCl overnight at 4°C.

  • Western Blot:

    • Load equal protein (verify with Bradford).

    • Blot for H3K9ac and H3K56ac .[4][3]

  • Validation Criteria:

    • H3K9ac levels must decrease dose-dependently with this compound treatment.

    • Total H3 levels must remain constant.

    • Causality Check: If you knock down SIRT6 (siRNA), this compound should lose its effect on H3K9ac levels. This is the gold standard for specificity.

Protocol C: Functional Readout (NF- B Reporter Assay)

Objective: Verify the physiological consequence of H3K9 deacetylation.

  • Transfection: Co-transfect cells with an NF-

    
    B-Luciferase reporter  plasmid and a Renilla control.
    
  • Stimulation: Pre-treat with this compound (10

    
    M) for 4 hours, then stimulate with TNF-
    
    
    
    (10 ng/mL)
    .
  • Measurement: Lyse cells after 12 hours and measure Luciferase/Renilla ratio.

  • Result: this compound should significantly suppress the TNF-

    
    -induced luciferase signal, mimicking the anti-inflammatory effect of SIRT6.
    

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture (HepG2 / HEK293T) Split Split Samples Start->Split CETSA Arm 1: CETSA (+/- this compound @ 10µM) Split->CETSA Treatment Arm 2: Functional Assay (Dose: 0, 5, 10, 20µM) Split->Treatment Knockdown Arm 3: Specificity Check (siRNA-SIRT6 + this compound) Split->Knockdown Heat Heat Gradient (40-70°C) CETSA->Heat Blot1 WB: SIRT6 Stability Heat->Blot1 Extraction Histone Acid Extraction (0.2N HCl) Treatment->Extraction Blot2 WB: H3K9ac / H3K56ac Extraction->Blot2 Result Result: No Change in H3K9ac (Proves Target Specificity) Extraction->Result Knockdown->Extraction

Figure 2: Integrated workflow for validating this compound. Arm 3 (siRNA) is critical for distinguishing on-target effects from general toxicity.

References

  • Huang, Z., et al. (2018). Identification of a cellularly active SIRT6 allosteric activator. Nature Chemical Biology.[5]

    • Primary source for MDL-800/801 discovery, crystal structure (5Y2F)
  • Zhang, J., et al. (2020). Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators. Acta Pharmaceutica Sinica B.

    • Detailed kinetic analysis and molecular dynamics of this compound.
  • Shang, J., et al. (2021). Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer. Theranostics.

    • Validation of MDL-811 and downstream H3K9ac/H3K56ac signaling in cancer models.
  • Kugel, S., & Mostoslavsky, R. (2014). Chromatin and beyond: the multitasking roles for SIRT6. Trends in Biochemical Sciences.

    • Review of SIRT6 downstream p
  • Jiang, X., et al. (2022). MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway.[6] Oxidative Medicine and Cellular Longevity.[6]

    • Confirms the anti-inflammatory signaling axis of MDL compounds.[6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.